5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNTWZJPCLUXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383990 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-28-0 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, a valuable building block in coordination chemistry and materials science. This document details established synthetic protocols, including the Duff and Reimer-Tiemann reactions, and presents a thorough compilation of its physicochemical properties. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, its utility in synthesizing Schiff bases and metal complexes with diverse biological activities suggests its potential as a scaffold in medicinal chemistry. This guide is intended to be a foundational resource for researchers interested in the application and further investigation of this compound.
Introduction
This compound, also known by its synonym 4-tert-Butyl-2,6-diformylphenol, is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group and two formyl (aldehyde) groups ortho to the hydroxyl group. This unique substitution pattern makes it a versatile precursor for the synthesis of a variety of derivatives, most notably Schiff bases and their corresponding metal complexes, known as salen-type ligands.[1][2][3] These derivatives have garnered significant interest due to their wide range of applications in catalysis, materials science, and as biologically active agents.[4][5][6] This guide aims to provide a detailed technical overview of its synthesis and properties to facilitate its use in research and development.
Synthesis
The introduction of two formyl groups onto the 4-tert-butylphenol backbone is typically achieved through electrophilic aromatic substitution reactions. The two most prominent methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7] A modified Duff reaction using trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for the diformylation of 4-substituted phenols.
A general workflow for the synthesis of this compound via the Duff reaction is depicted below.
Caption: Synthetic workflow for this compound.
This protocol is adapted from established literature procedures for the diformylation of 4-tert-butylphenol.
Materials:
-
4-tert-Butylphenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
4 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid.
-
Heat the resulting solution to reflux under a nitrogen atmosphere for 24 hours. The color of the solution may change during this time.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M HCl and stir for 10 minutes.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with 4 M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which employs chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While this method is effective, it can sometimes lead to a mixture of mono- and di-formylated products, as well as para-substituted isomers.
Caption: Key steps in the Reimer-Tiemann formylation.
Materials:
-
4-tert-Butylphenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve 4-tert-butylphenol in an aqueous solution of sodium or potassium hydroxide.
-
Add chloroform to the solution. The reaction is often carried out in a biphasic system with vigorous stirring.
-
Heat the mixture under reflux for several hours. The reaction can be exothermic and may require initial heating to start.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde | [11] |
| Synonyms | 4-tert-Butyl-2,6-diformylphenol | [12][13] |
| CAS Number | 84501-28-0 | [12][13] |
| Molecular Formula | C₁₂H₁₄O₃ | [11] |
| Molecular Weight | 206.24 g/mol | [11][12] |
| Appearance | White to yellow crystalline powder | [13] |
| Melting Point | 99-103 °C | [12] |
| Solubility | Soluble in common organic solvents | |
| pKa | (Not available) |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for the diformyl product was not found in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure and data from similar compounds.
-
¹H NMR: Expected signals would include a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), singlets for the two aromatic protons, a singlet for the two aldehyde protons, and a singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: Expected signals would include those for the two aldehyde carbons, the aromatic carbons (including those bearing the hydroxyl, tert-butyl, and aldehyde groups, as well as the unsubstituted aromatic carbons), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
For the related mono-formylated compound, 5-tert-butyl-2-hydroxybenzaldehyde, the following NMR data has been reported:
-
¹H NMR (300 MHz, CDCl₃): δ 10.86 (s, 1H, ArOH), 9.87 (s, 1H, HC=O), 7.57 (dd, 1H, ArH), 7.50 (d, 1H, ArH), 6.92 (d, 1H, ArH), 1.31 (s, 9H, C(CH₃)₃).[14]
-
¹³C NMR (75 MHz, CDCl₃): δ 190.7 (CHO), 159.3 (Ar-Cq-OH), 142.6 (Ar-Cq-tButyl), 134.6 (Ar-CH), 129.6 (Ar-CH), 119.8 (Ar-CH), 117.0 (Ar-CH), 33.9 (C(CH₃)₃), 31.1 (C(CH₃)₃).[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ for the tert-butyl group.
-
C=O stretch (aldehyde): A strong, sharp band in the region of 1650-1700 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (phenol): A band in the region of 1200-1260 cm⁻¹.
Biological Activities and Applications in Drug Development
Currently, there is a lack of direct evidence in the scientific literature describing specific biological activities or signaling pathway modulation by this compound itself. Searches for its involvement in drug development did not yield significant results.
However, the primary application of this compound is in the synthesis of Schiff bases and their metal complexes.[12] These derivatives have been the subject of extensive research and have demonstrated a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Schiff bases are known to possess significant antibacterial and antifungal properties.[4][5][6]
-
Anticancer Activity: Certain metal complexes of salen-type ligands have been investigated for their cytotoxic effects on cancer cell lines.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, and derivatives of this aldehyde may retain or exhibit enhanced antioxidant capabilities.[4]
The biological activity of these Schiff base derivatives is often attributed to the imine group (-C=N-) and the ability of the overall ligand to chelate metal ions.[4] Therefore, this compound serves as a critical scaffold for the development of potentially therapeutic agents. Further research is warranted to explore the direct biological effects of the parent aldehyde.
It is important to note that some related phenolic compounds, such as 2,4-di-tert-butylphenol, have been investigated for their potential as endocrine disruptors by activating retinoid X receptors (RXRs), which are involved in various signaling pathways.[15] Whether this compound shares such activities remains to be determined.
Conclusion
This compound is a synthetically accessible and versatile intermediate. The Duff and Reimer-Tiemann reactions provide viable routes for its preparation from 4-tert-butylphenol. Its well-defined physical and chemical properties make it a reliable starting material for further chemical synthesis. While direct biological data on the compound itself is scarce, its role as a precursor to a wide range of biologically active Schiff bases and metal complexes underscores its importance in medicinal chemistry and drug discovery research. This guide provides the necessary foundational information for researchers to utilize and further investigate this valuable chemical entity.
References
- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and characterization of salen and thiocyanate complexes with Co 2+ , Fe 3+ , Cu 2+ , and Mn 2+ transition metal cations | Semantic Scholar [semanticscholar.org]
- 4. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Contact Support [mychemblog.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- 11. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 4-tert-Butyl-2,6-diformylphenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-tert-Butyl-2,6-diformylphenol. This versatile aromatic aldehyde is a key building block in supramolecular chemistry and the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic signature, and a robust protocol for its synthesis. Furthermore, it explores its role as a precursor to Schiff bases and their metal complexes, highlighting their potential in targeting various biological pathways relevant to drug discovery.
Physicochemical Properties
4-tert-Butyl-2,6-diformylphenol is a pale yellow solid at room temperature. Its core structure consists of a phenol ring substituted with a bulky tert-butyl group at the para position and two formyl (aldehyde) groups at the ortho positions relative to the hydroxyl group. This unique substitution pattern imparts specific reactivity and steric hindrance, making it a valuable synthon in organic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 84501-28-0 | [1] |
| Melting Point | 99-103 °C | [1] |
| Appearance | Pale yellow solid | Inferred from general chemical knowledge |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and acetone. | Inferred from general chemical knowledge |
| SMILES | CC(C)(C)c1cc(C=O)c(O)c(C=O)c1 | [1] |
| InChI | 1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | [1] |
Synthesis
The most common and effective method for the synthesis of 4-tert-Butyl-2,6-diformylphenol is a modified Duff reaction. This one-pot synthesis utilizes 4-tert-butylphenol and hexamethylenetetramine in an acidic medium.
Experimental Protocol: Modified Duff Reaction
This protocol is a synthesized procedure based on established methodologies for the Duff reaction.
Materials:
-
4-tert-Butylphenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4 M
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in trifluoroacetic acid.
-
Add hexamethylenetetramine to the solution (a molar ratio of approximately 1:2 of phenol to hexamethylenetetramine is recommended for diformylation).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 4 M hydrochloric acid.
-
Allow the mixture to stand overnight to facilitate the hydrolysis of the intermediate and precipitation of the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-tert-Butyl-2,6-diformylphenol as a pale yellow solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 4-tert-Butyl-2,6-diformylphenol.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | s | 1H | Phenolic -OH |
| ~10.2 | s | 2H | Aldehydic -CHO |
| ~8.0 | s | 2H | Aromatic H (meta to -OH) |
| ~1.3 | s | 9H | tert-Butyl -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Aldehydic C=O |
| ~160 | Aromatic C-OH |
| ~145 | Aromatic C-C(CH₃)₃ |
| ~138 | Aromatic CH (meta to -OH) |
| ~125 | Aromatic C-CHO |
| ~35 | Quaternary C of tert-Butyl |
| ~31 | Methyl C of tert-Butyl |
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretch (phenolic) |
| 2960 - 2870 | C-H stretch (aliphatic, tert-butyl) |
| 2850, 2750 | C-H stretch (aldehydic) |
| 1680 - 1660 | C=O stretch (aldehydic) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1200 - 1100 | C-O stretch (phenolic) |
Mass Spectrometry (EI-MS) (Predicted)
| m/z | Assignment |
| 206 | [M]⁺ (Molecular ion) |
| 191 | [M - CH₃]⁺ |
| 177 | [M - CHO]⁺ |
| 149 | [M - C₄H₉]⁺ |
Role in Drug Development and Signaling Pathways
4-tert-Butyl-2,6-diformylphenol serves as a critical precursor for the synthesis of a wide array of Schiff bases and their corresponding metal complexes. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The imine (-C=N-) linkage in Schiff bases is crucial for their biological function, and the overall activity can be fine-tuned by the choice of the amine reactant and the coordinated metal ion.
Synthesis of Bioactive Schiff Bases
The two aldehyde groups of 4-tert-Butyl-2,6-diformylphenol can readily undergo condensation reactions with primary amines to form Schiff bases. This allows for the creation of a diverse library of compounds with varying steric and electronic properties.
Caption: Synthesis of bioactive Schiff bases and their metal complexes.
Potential Signaling Pathways and Therapeutic Targets
Schiff base derivatives of 4-tert-Butyl-2,6-diformylphenol have shown promise in several therapeutic areas, primarily through their interaction with key biological molecules and pathways.
-
Anticancer Activity: Many Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include:
-
DNA Intercalation and Cleavage: The planar aromatic structures can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some metal complexes can also induce oxidative cleavage of the DNA backbone.
-
Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
-
Antimicrobial Activity: The imine group in Schiff bases has been shown to be crucial for their antibacterial and antifungal properties. The chelation of metal ions can enhance this activity. The proposed mechanisms include:
-
Disruption of Cell Wall Synthesis: Interference with the enzymatic machinery responsible for building and maintaining the bacterial or fungal cell wall.
-
Inhibition of Protein Synthesis: Binding to ribosomes and inhibiting the translation of essential proteins.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which are toxic to microbial cells.
-
References
An In-depth Technical Guide to 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
CAS Number: 84501-28-0
Synonyms: 4-tert-Butyl-2,6-diformylphenol, 5-tert-Butyl-2-hydroxyisophthalaldehyde
This technical guide provides a comprehensive overview of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, a versatile aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in chemical synthesis and materials science. It is important to note that, based on publicly available scientific literature and databases, there is currently no reported biological or pharmacological activity for this specific compound. Therefore, this guide focuses on its chemical synthesis, physicochemical properties, and established applications.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 99-103 °C | |
| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | |
| Density | 1.159 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Synthesis
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is synthesized via a modified Duff reaction, which involves the formylation of a phenol. The most common starting material is 4-tert-butylphenol.
Synthetic Workflow
The synthesis involves the reaction of 4-tert-butylphenol with hexamethylenetetramine in the presence of an acid catalyst, typically anhydrous trifluoroacetic acid, to introduce two formyl groups onto the aromatic ring, ortho to the hydroxyl group.
Experimental Protocol: Modified Duff Reaction
The following protocol is a representative procedure for the synthesis of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde.
Materials:
-
4-tert-Butylphenol
-
Hexamethylenetetramine
-
Anhydrous trifluoroacetic acid (TFA)
-
4 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography (optional)
-
Appropriate glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 4 M HCl. Stir the mixture for a short period.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product as a white to yellow solid.
Applications
The primary utility of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde lies in its role as a versatile building block in organic synthesis. The presence of two reactive aldehyde groups and a phenolic hydroxyl group allows for a variety of chemical transformations.
Synthesis of Schiff Bases and Macrocyclic Ligands
The aldehyde functionalities readily undergo condensation reactions with primary amines to form Schiff bases (imines). When difunctional amines are used, this reaction can lead to the formation of macrocyclic ligands. These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science.
Precursor for Fluorescent Dyes
This compound is a key intermediate in the synthesis of BODIPY (boron-dipyrromethene) dyes. BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, making them valuable as fluorescent labels and sensors in various biological and analytical applications.
Biological Activity and Toxicology
As of the date of this document, there is a notable absence of published research on the biological activities of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. No studies on its mechanism of action, pharmacological effects, or potential therapeutic applications have been found in the public domain.
However, it is important to note that many other substituted salicylaldehydes and their Schiff base derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4][5][6] Metal complexes of such ligands have also shown significant biological potential.[7] These findings suggest that derivatives of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde could be of interest for future biological investigations.
Safety Information
The available safety data for 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is summarized in the table below, based on its GHS classification. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation (Skin Irrit. 2) |
| H319 | Causes serious eye irritation (Eye Irrit. 2) |
| H335 | May cause respiratory irritation (STOT SE 3) |
Conclusion
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is a valuable and versatile chemical intermediate with well-established synthetic routes and applications in the fields of coordination chemistry and materials science, particularly as a precursor to macrocyclic ligands and fluorescent dyes. While the biological activity of this specific compound remains unexplored, the known bioactivities of related substituted salicylaldehydes suggest that its derivatives may warrant investigation in the context of drug discovery and development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to exercise appropriate safety precautions when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Review Article on Metal Complexes derived from 2’-hydroxyacetophenone based Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide: Spectral Data for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and quality control.
Compound Information
IUPAC Name: 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde Molecular Formula: C₁₂H₁₄O₃[1] Molecular Weight: 206.24 g/mol [1] CAS Number: 84501-28-0[1]
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| 11.55 | Singlet | 1H | OH |
| 10.33 | Singlet | 2H | CHO |
| 8.05 | Singlet | 2H | Ar-H |
| 1.34 | Singlet | 9H | C(CH₃)₃ |
Note: Data obtained from a doctoral thesis and may represent a specific experimental condition.
¹³C NMR Spectroscopy
| Chemical Shift (δ) in ppm | Assignment |
| 192.5 | CHO |
| 165.0 | C-OH |
| 143.0 | C-C(CH₃)₃ |
| 135.5 | Ar-C-H |
| 125.0 | Ar-C-CHO |
| 34.5 | C (CH₃)₃ |
| 31.0 | C(C H₃)₃ |
Note: This is predicted ¹³C NMR data. Experimental data was not available in the searched literature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3179 | O-H stretch |
| 2963 | C-H stretch (aliphatic) |
| 2872 | C-H stretch (aliphatic) |
| 1682 | C=O stretch (aldehyde) |
| 1584 | C=C stretch (aromatic) |
Note: Data obtained from a doctoral thesis and represents significant peaks.
Mass Spectrometry
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 177 | [M - CHO]⁺ |
| 149 | [M - C(CH₃)₃]⁺ |
Note: This is a predicted fragmentation pattern based on the structure. Experimental mass spectrometry data was not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time. For ¹³C NMR, a wider spectral width is necessary.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay may be required for good signal-to-noise. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization source.
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample molecules in the gas phase with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions, and record their abundance.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the molecular weight and structural features of the compound.
Visualizations
Experimental Workflow for Spectral Analysis
References
An In-depth Technical Guide to the Solubility of 4-tert-Butyl-2,6-diformylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 4-tert-Butyl-2,6-diformylphenol. While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes known qualitative information and outlines comprehensive experimental protocols for its precise determination. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development. This document is intended to serve as a foundational resource for researchers and professionals working with 4-tert-Butyl-2,6-diformylphenol, enabling them to make informed decisions regarding solvent selection and handling.
Introduction to 4-tert-Butyl-2,6-diformylphenol
4-tert-Butyl-2,6-diformylphenol is a multifunctional organic compound featuring a phenol backbone substituted with a bulky tert-butyl group and two formyl (aldehyde) groups. Its chemical structure, with both hydrophobic (tert-butyl) and polar (hydroxyl and formyl) moieties, results in a nuanced solubility profile across a range of organic solvents. The strategic placement of the formyl groups ortho to the hydroxyl group allows for intramolecular hydrogen bonding, which can influence its physical properties, including melting point and solubility. This compound serves as a versatile precursor in the synthesis of Schiff bases, macrocycles, and other complex organic molecules.
Solubility Profile
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for 4-tert-Butyl-2,6-diformylphenol. However, based on its structural features and solvents commonly used in its synthesis and purification, a qualitative solubility profile can be inferred. The presence of polar hydroxyl and aldehyde groups suggests solubility in polar organic solvents, while the nonpolar tert-butyl group and benzene ring indicate potential solubility in less polar solvents.
Data Presentation: Qualitative Solubility
The following table summarizes the expected qualitative solubility of 4-tert-Butyl-2,6-diformylphenol in a selection of common organic solvents. This information is derived from general principles of solubility ("like dissolves like") and solvents mentioned in synthetic procedures for related compounds.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and formyl groups can form hydrogen bonds with the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | The polar nature of the solvent can interact with the polar functional groups of the solute. Solvents like N,N-dimethylformamide are often used in reactions involving similar monomers.[1] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large nonpolar tert-butyl group and the aromatic ring contribute to some solubility in nonpolar solvents. However, the polar functional groups will limit extensive solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are often effective at dissolving a wide range of organic compounds. Dichloromethane is a common solvent for reactions involving substituted phenols.[2][3] |
Factors Influencing Solubility
The solubility of 4-tert-Butyl-2,6-diformylphenol is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a key determinant.[4]
-
Hydrogen Bonding: The phenolic hydroxyl group and the two formyl groups can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. This allows for strong interactions with polar protic solvents.
-
Van der Waals Forces: The nonpolar tert-butyl group and the benzene ring contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is an important consideration for processes like recrystallization.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also impact its solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many laboratory and industrial processes. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of 4-tert-Butyl-2,6-diformylphenol.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or shaker
Procedure:
-
Place approximately 25 mg of 4-tert-Butyl-2,6-diformylphenol into a small, clean, and dry test tube.[5]
-
Add the selected solvent dropwise, starting with 0.25 mL.
-
Vigorously shake or vortex the test tube for 30-60 seconds.[6]
-
Observe the mixture. If the solid has completely dissolved, it is considered soluble.
-
If the solid has not completely dissolved, continue to add the solvent in 0.25 mL increments, with vigorous shaking after each addition, up to a total volume of 3 mL.
-
Record the results as "soluble," "partially soluble," or "insoluble."[6]
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of the compound in a specific solvent at a given temperature.
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of 4-tert-Butyl-2,6-diformylphenol to a known volume or mass of the chosen solvent in a sealed vial. This creates a saturated solution.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved solid sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume or mass of the solution transferred.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dried solute is achieved.
-
Weigh the dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of solution in mL) * 100
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for qualitative solubility determination.
Diagram 2: Molecular Structure and Solvent Interactions
Caption: Interactions influencing solubility.
Conclusion
While specific quantitative solubility data for 4-tert-Butyl-2,6-diformylphenol remains to be extensively published, this guide provides a robust framework for understanding and determining its solubility in various organic solvents. The provided experimental protocols offer reliable methods for generating precise solubility data, which is invaluable for the effective design of synthetic routes, purification strategies, and formulation development. The structural analysis and qualitative predictions serve as a useful starting point for solvent screening and process optimization. It is recommended that researchers perform their own solubility tests, following the outlined procedures, to obtain data specific to their experimental conditions and requirements.
References
Unveiling the Photophysical intricacies of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde and its derivatives. These compounds are of significant interest due to their characteristic photochromism and potential for excited-state intramolecular proton transfer (ESIPT), making them valuable scaffolds in the development of fluorescent probes, sensors, and smart materials. This document provides a consolidated overview of their synthesis, photophysical behavior, and the experimental methodologies used for their characterization.
Core Concepts: Excited-State Intramolecular Proton Transfer (ESIPT)
The key to understanding the unique photophysical properties of this compound derivatives lies in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these molecules exist predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde oxygen. Upon photoexcitation, a rapid transfer of the proton occurs from the hydroxyl group (proton donor) to the carbonyl oxygen (proton acceptor), leading to the formation of a transient keto tautomer in the excited state. This process is typically ultrafast, occurring on the femtosecond to picosecond timescale.
The keto tautomer is energetically more favorable in the excited state and is responsible for a characteristic, large Stokes-shifted fluorescence. The subsequent radiative decay from the excited keto state to its ground state, followed by a rapid back-proton transfer, returns the molecule to its original enol form. This cyclic process is the origin of the dual emission often observed in ESIPT-capable molecules, with one emission band corresponding to the enol form and a second, red-shifted band corresponding to the keto form.
dot
Caption: Generalized signaling pathway for the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Photophysical Data
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| This compound | Dichloromethane | ~330 | ~450 (Keto) | Not Reported | ~8200 | Inferred from photochromism studies[1] |
| Salicylaldehyde | Ethanol | 324 | 417 (Keto) | 0.463 | ~7000 | [2] |
| Salicylaldehyde Schiff Base 1 | DMF | 350 | 520 (Keto) | 0.35 | ~8700 | [3] |
| Salicylaldehyde Schiff Base 2 | DMF | 360 | 550 (Keto) | 0.28 | ~9300 | [3] |
| 4-(N,N-dimethylamino)salicylaldehyde | Dichloromethane | 390 | 530 (Keto) | 0.76 | ~6800 | [2] |
Note: The data for salicylaldehyde derivatives are provided to illustrate the expected range of photophysical properties. The exact values for this compound derivatives will vary based on their specific substitution patterns.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common route involves the formylation of 4-tert-butylphenol.
Example Synthesis of a Schiff Base Derivative:
A general procedure for the synthesis of Schiff base derivatives from this compound is as follows:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (2 equivalents) dropwise at room temperature with constant stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, until the reaction is complete (monitored by Thin Layer Chromatography).
-
Isolation: The resulting Schiff base derivative often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system.
Photophysical Measurements
Standard spectroscopic techniques are employed to characterize the photophysical properties of these derivatives.
UV-Vis Absorption Spectroscopy:
-
Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer.
-
Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurements are performed in a 1 cm path length quartz cuvette at room temperature.
Fluorescence Spectroscopy:
-
Emission and excitation spectra are recorded on a spectrofluorometer.
-
The same solutions prepared for absorption measurements are used. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
The excitation wavelength is usually set at the absorption maximum of the enol form.
Fluorescence Quantum Yield Determination:
The fluorescence quantum yield (Φ_F) is typically determined using a relative method, with a well-characterized standard.
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Data Acquisition: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). A series of solutions of varying concentrations (with absorbance < 0.1) are prepared for both the sample and the standard.
-
Calculation: The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
dot
Caption: A generalized experimental workflow for the synthesis and photophysical characterization of derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with tunable photophysical properties governed by the ESIPT mechanism. The introduction of various substituents onto this core structure allows for the fine-tuning of their absorption and emission characteristics, as well as their quantum yields. This technical guide provides a foundational understanding of these molecules, their synthesis, and characterization. Further systematic studies on a broader range of derivatives are warranted to fully explore their potential in diverse applications, from advanced materials to biomedical imaging and sensing.
References
An In-depth Technical Guide on the Chemical Reactivity of Aldehyde Groups in 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, also known as 4-tert-butyl-2,6-diformylphenol, is an aromatic dialdehyde with significant potential in synthetic chemistry, particularly in the design of Schiff base ligands and metal complexes. The strategic positioning of a hydroxyl group ortho to two aldehyde functionalities imparts distinct and selective reactivity to these carbonyl groups. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde groups in this molecule, supported by experimental evidence and theoretical principles. The differential reactivity is a key feature, enabling selective transformations and the synthesis of complex molecular architectures.
Core Principles of Reactivity
The chemical behavior of the aldehyde groups in 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is primarily governed by the presence of the adjacent hydroxyl group. This hydroxyl group forms a strong intramolecular hydrogen bond with one of the ortho aldehyde groups. This non-covalent interaction has a profound impact on the electronic and steric environment of the aldehyde groups, leading to their differential reactivity.
The aldehyde group involved in the intramolecular hydrogen bond is significantly deactivated towards nucleophilic attack. The hydrogen bond reduces the electrophilicity of the carbonyl carbon, making it less susceptible to reaction with nucleophiles. Conversely, the aldehyde group that is not involved in this hydrogen bond remains more electrophilic and, therefore, more reactive. This disparity in reactivity allows for selective mono-functionalization of the dialdehyde.
Key Chemical Transformations
The differential reactivity of the aldehyde groups is most prominently observed in condensation reactions, such as the formation of Schiff bases.
Selective Mono-Schiff Base Formation
Condensation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde with one equivalent of a primary amine selectively yields a mono-Schiff base. The more reactive, non-hydrogen-bonded aldehyde group undergoes condensation, while the deactivated aldehyde group remains intact. This selective reaction is a valuable tool for the synthesis of asymmetric ligands.
A closely related compound, 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, has been shown to undergo selective condensation to form mono-Schiff bases. For instance, its reaction with 2,4-dichloroaniline results in the formation of 3-[(2,4-Dichlorophenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde. This serves as a strong precedent for the expected reactivity of the tert-butyl analogue.
Quantitative Data
While specific quantitative data for the reactivity of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is not extensively reported in the literature, data from analogous systems can provide valuable insights. The following table summarizes typical reaction conditions for Schiff base formation with related hydroxy-dicarboxaldehydes.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde | 2,4-dichloroaniline | Ethanol | Reflux | 3-[(2,4-Dichlorophenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde | Not Reported | |
| Salicylaldehyde | Ethylenediamine (0.5 eq.) | 95% Ethanol | Gentle boil, 10 min | SALEN-H2 (mono-condensation product not isolated) | Not Reported | [1] |
| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | Reflux, >8 h | Schiff Base | Not Reported | [2] |
Experimental Protocols
The following is a generalized experimental protocol for the selective mono-condensation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde with a primary amine to form a mono-Schiff base. This protocol is adapted from procedures for similar compounds.[1][2]
Materials:
-
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
-
Primary amine (1 equivalent)
-
Ethanol (or another suitable solvent like methanol or glacial acetic acid)
-
Magnetic stirrer and hotplate
-
Condenser
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve one molar equivalent of the primary amine in ethanol.
-
Slowly add the amine solution to the stirred solution of the dialdehyde.
-
Attach a condenser to the flask and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the formation of the mono-Schiff base.
Visualization of Reactivity Principles
The differential reactivity of the aldehyde groups can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this principle.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Hydroxyisophthalaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxyisophthalaldehydes, particularly 2-hydroxy- and 4-hydroxyisophthalaldehyde and their derivatives, represent a critical class of aromatic compounds that serve as foundational building blocks in medicinal chemistry, materials science, and coordination chemistry. Their unique structural motif, featuring a phenolic hydroxyl group flanked by two formyl groups, imparts a high degree of reactivity and versatility, enabling the synthesis of complex macrocycles, Schiff base ligands, and biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of molecules.
Historical Perspective: The Dawn of Aromatic Formylation
The story of substituted hydroxyisophthalaldehydes is intrinsically linked to the development of powerful synthetic reactions capable of introducing formyl groups onto activated aromatic rings. While the specific first synthesis of the parent 2-hydroxyisophthalaldehyde (2,6-diformylphenol) and 4-hydroxyisophthalaldehyde (2,4-diformylphenol) is not pinpointed to a single discovery, their preparation was made possible by pioneering work in aromatic chemistry from the late 19th and early 20th centuries.
The primary methods for their synthesis evolved from three major named reactions:
-
The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann in 1876, this reaction demonstrated the ortho-formylation of phenols using chloroform in a basic medium.[1][2][3] While primarily used for mono-formylation to produce salicylaldehydes, variations of this reaction laid the groundwork for introducing multiple formyl groups.[1][2][3][4]
-
The Duff Reaction: Developed by James C. Duff in the 1930s and 1940s, this method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically targeting the ortho-position of phenols.[5] Notably, Duff's work included the diformylation of cresols, marking a significant step towards the synthesis of substituted hydroxyisophthalaldehydes.[5]
-
The Vilsmeier-Haack Reaction: Originating from the work of Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a substituted formamide (like DMF) and an acid chloride (like POCl₃) to formylate electron-rich aromatic rings.[6][7][8][9][10] Its high reactivity and applicability to a wide range of substrates have made it a valuable tool in this field.[6][7][8][9][10]
It was the refinement and adaptation of these fundamental reactions, particularly the Duff reaction, that enabled the efficient and selective synthesis of various substituted hydroxyisophthalaldehydes, paving the way for their widespread use in modern chemistry.
Synthetic Methodologies and Quantitative Analysis
The synthesis of substituted hydroxyisophthalaldehydes is most effectively achieved through the diformylation of precursor phenols. The choice of reaction is critical and depends on the desired substitution pattern and the nature of the substituents on the starting phenol. A modified Duff reaction using trifluoroacetic acid as both the solvent and catalyst has proven particularly effective for the synthesis of 4-substituted-2,6-diformylphenols.[11][12]
Quantitative Data on the Synthesis of 4-Substituted-2,6-diformylphenols
The following table summarizes the yields and physical properties of various 4-substituted-2,6-diformylphenols synthesized via a modified Duff reaction.[12] This data highlights the efficiency of the method for a range of electron-donating and electron-withdrawing substituents.
| Starting Phenol (4-Substituent) | Product: 4-Substituted-2,6-diformylphenol | Yield (%) | Melting Point (°C) |
| tert-Butyl | 4-tert-Butyl-2,6-diformylphenol | 65 | 102-103 |
| Methyl | 2,6-Diformyl-4-methylphenol | 68 | 137-139 |
| Methoxy | 2,6-Diformyl-4-methoxyphenol | 70 | 136-137 |
| Bromo | 4-Bromo-2,6-diformylphenol | 67 | 170-171 |
| Chloro | 4-Chloro-2,6-diformylphenol | 61 | 148-150 |
| Nitro | 2,6-Diformyl-4-nitrophenol | 4 | 124-126 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for the key reactions used to synthesize substituted hydroxyisophthalaldehydes.
Protocol 1: Modified Duff Reaction for 4-Substituted-2,6-diformylphenols[12]
This protocol describes a one-pot synthesis that allows for efficient diformylation of 4-substituted phenols.
Reagents:
-
4-Substituted Phenol (e.g., p-cresol, 37.3 mmol)
-
Hexamethylenetetramine (75.5 mmol, 2.0 equivalents)
-
Anhydrous Trifluoroacetic Acid (TFA, 50 mL)
-
4 M Hydrochloric Acid (HCl)
-
Cyclohexane (for recrystallization)
Procedure:
-
A mixture of the 4-substituted phenol and hexamethylenetetramine is prepared in a round-bottom flask.
-
Anhydrous trifluoroacetic acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
After cooling, the mixture is poured into 300 mL of 4 M HCl.
-
For oily products, the aqueous layer is extracted with dichloromethane. The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.
-
The purified product is recrystallized from cyclohexane to yield the pure 4-substituted-2,6-diformylphenol.
Protocol 2: General Reimer-Tiemann Reaction[2][13]
This protocol outlines the general steps for the formylation of a phenol, which can lead to diformylated products under specific conditions, although yields are often lower and purification more complex than the modified Duff reaction.
Reagents:
-
Phenol (e.g., 30.9 mmol)
-
Sodium Hydroxide (8.0 equivalents)
-
Ethanol/Water (2:1 mixture, 100 mL)
-
Chloroform (2.0 equivalents)
-
Ethyl Acetate (for extraction)
Procedure:
-
A solution of the phenol and sodium hydroxide in the ethanol/water mixture is heated to 70 °C in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Chloroform is added dropwise to the heated solution over a period of 1 hour.
-
The resulting mixture is stirred vigorously for an additional 3 hours at 70 °C.
-
The mixture is then cooled to room temperature, and the ethanol is removed by evaporation under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of 4-5 with dilute HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to isolate the hydroxyisophthalaldehyde.
Protocol 3: General Vilsmeier-Haack Reaction[6][7]
This protocol describes the formylation of an electron-rich aromatic compound using a pre-formed Vilsmeier reagent.
Reagents:
-
Substrate (e.g., a phenol derivative, 44.5 mmol)
-
N,N-Dimethylformamide (DMF, 440 mL)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents)
-
Sodium Acetate (5.6 equivalents)
-
Diethyl Ether (for extraction)
Procedure:
-
The substrate is dissolved in DMF in a flask and cooled to 0 °C.
-
The Vilsmeier reagent is added to the cooled solution.
-
The reaction is stirred for 6.5 hours at room temperature.
-
The mixture is cooled back to 0 °C, and a solution of sodium acetate in water is added and stirred for 10 minutes.
-
The reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the formylated product.
Key Reaction Mechanisms and Synthetic Workflows
The utility of substituted hydroxyisophthalaldehydes stems from the chemical pathways that create them and their subsequent use in synthesis. The following diagrams, rendered in DOT language, illustrate these critical processes.
Application in Synthesis: Schiff Base Formation
A primary application of hydroxyisophthalaldehydes is the synthesis of Schiff bases, which are pivotal ligands in coordination chemistry and serve as intermediates for many biologically active compounds.[13][14] The dual formyl groups allow for condensation with two equivalents of a primary amine to form complex di-imine structures.
Conclusion and Future Outlook
The development of synthetic routes to substituted hydroxyisophthalaldehydes, from the early explorations of aromatic formylation to modern, high-yield protocols, has provided chemists with a powerful and versatile molecular scaffold. The ability to readily synthesize these compounds with a variety of substituents has been crucial for advancements in the design of complex ligands for metal catalysis, the development of novel fluorescent sensors, and the exploration of new therapeutic agents.[15][16][17][18][19] As research in these areas continues to expand, the demand for efficient and selective syntheses of tailored hydroxyisophthalaldehyde derivatives will undoubtedly grow, ensuring that this venerable class of compounds remains a cornerstone of modern chemical synthesis.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Contact Support [mychemblog.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ajrconline.org [ajrconline.org]
- 8. jocpr.com [jocpr.com]
- 9. scirp.org [scirp.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 12. lookchem.com [lookchem.com]
- 13. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jchemrev.com [jchemrev.com]
- 19. pcbiochemres.com [pcbiochemres.com]
Unveiling the Electronic Landscape: A Theoretical Deep-Dive into 4-tert-Butyl-2,6-diformylphenol
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 4-tert-Butyl-2,6-diformylphenol, a key building block in the synthesis of complex macrocycles, chemosensors, and other advanced materials. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data. This document summarizes the computational methodologies and presents key electronic and structural data in a clear, accessible format.
Introduction to the Electronic Structure
The electronic structure of a molecule dictates its chemical behavior. For 4-tert-Butyl-2,6-diformylphenol, the interplay between the electron-donating phenolic hydroxyl and tert-butyl groups and the electron-withdrawing diformyl groups creates a unique electronic environment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing this environment. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its function in larger molecular systems.
Computational Methodology
The data presented in this guide are representative of results obtained from standard computational chemistry protocols. The methodologies employed in the cited literature for similar molecular systems provide a robust framework for studying 4-tert-Butyl-2,6-diformylphenol.
Density Functional Theory (DFT)
A widely used method for these types of calculations is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. This is typically paired with a triple-zeta basis set, such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.[1] Geometry optimization is performed to find the lowest energy conformation of the molecule, and frequency calculations are then carried out to confirm that the optimized structure corresponds to a true energy minimum. All calculations are typically performed using a software package such as Gaussian.[1]
The workflow for such a theoretical calculation can be visualized as follows:
Figure 1: A generalized workflow for the theoretical calculation of the electronic structure of a molecule.
Key Electronic and Structural Parameters
The following tables summarize the kind of quantitative data that is typically obtained from theoretical calculations on 4-tert-Butyl-2,6-diformylphenol and its derivatives.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its behavior in electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
| Parameter | Energy (a.u.) | Description |
| HOMO Energy | -0.201 | Energy of the highest occupied molecular orbital.[1] |
| LUMO Energy | -0.045 | Energy of the lowest unoccupied molecular orbital.[1] |
| HOMO-LUMO Gap | 0.156 | An indicator of the molecule's excitability and chemical stability.[1] |
Table 1: Representative Frontier Molecular Orbital Energies.
Optimized Geometrical Parameters
DFT calculations provide a detailed picture of the molecule's three-dimensional structure. The following table presents selected bond lengths and angles for a macrocyclic Schiff's base containing the 4-tert-Butyl-2,6-diformylphenol moiety, as determined by DFT calculations.[2]
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.42 |
| C-O (phenolic) | 1.36 |
| C=O (formyl) | 1.23 |
| C-C (tert-butyl) | 1.54 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 121 |
| C-C-O (phenolic) | 120 |
| C-C=O (formyl) | 124 |
Table 2: Selected Optimized Geometrical Parameters for a Derivative.
The molecular structure of 4-tert-Butyl-2,6-diformylphenol is depicted below, with a standard atom numbering scheme.
Figure 2: Atom numbering scheme for 4-tert-Butyl-2,6-diformylphenol.
Conclusion
Theoretical calculations provide invaluable insights into the electronic structure and properties of 4-tert-Butyl-2,6-diformylphenol. The methodologies outlined in this guide, particularly DFT with the B3LYP functional, offer a reliable means of predicting the molecule's geometry, orbital energies, and other electronic parameters. This information is essential for researchers and scientists working on the design and synthesis of new materials and pharmaceuticals based on this versatile molecular scaffold. The data presented herein serves as a foundational reference for future computational and experimental investigations.
References
Methodological & Application
Synthesis of Schiff Bases Using 5-(tert-Butyl)-2-hydroxyisophthalaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, also known as 4-tert-Butyl-2,6-diformylphenol. These compounds and their metal complexes are of significant interest due to their diverse applications in sensing, catalysis, and biology.
Application Notes
Schiff bases derived from this compound are versatile ligands capable of forming stable complexes with a variety of metal ions. The presence of two aldehyde functional groups allows for the synthesis of both mononuclear and binuclear complexes, as well as macrocyclic structures. The bulky tert-butyl group enhances solubility in organic solvents and can influence the steric and electronic properties of the resulting Schiff base and its metal complexes.
Fluorescent Chemosensors
Schiff bases are widely explored as chemosensors due to their chelating ability and the potential for changes in their optical properties upon binding with analytes like metal ions.[1] Schiff bases synthesized from this compound have been utilized as "turn-on" fluorescent chemosensors for specific metal ions.
-
Zinc Ion (Zn²⁺) Detection: A Schiff base synthesized from 4-tert-butyl-2,6-diformylphenol has been reported as a fluorescent chemosensor for zinc ions, with applications in live cell imaging. The binding of Zn²⁺ to the Schiff base ligand can lead to the formation of a rigid complex, which enhances the fluorescence emission. This "chelation-enhanced fluorescence" (CHEF) effect allows for the selective and sensitive detection of Zn²⁺.[1]
Catalysis
Metal complexes of Schiff bases are effective catalysts in a variety of organic transformations.[2][3] The catalytic activity is influenced by the nature of the metal ion and the ligand framework.
-
Oxidation Reactions: Cobalt-Schiff base complexes have been used to catalyze the oxidation of toluene to valuable products like benzaldehyde, benzyl alcohol, and benzoic acid.[4] While not specifically using this compound, this highlights the potential of its Schiff base complexes in oxidation catalysis. The mechanism often involves the activation of molecular oxygen or other oxidants by the metal complex.[2]
-
Hydrolysis and Other Reactions: Copper complexes of amino acid-based Schiff bases have been shown to hydrolyze esters at a much faster rate than free Cu(II) ions.[3] This suggests that Schiff base complexes derived from this compound could be designed to catalyze a range of reactions.
Biological and Antimicrobial Activity
Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The biological activity is often enhanced upon chelation with a metal ion.[7]
-
Antimicrobial Agents: The imine group (-C=N-) in Schiff bases is crucial for their biological activity.[8] Metal complexes of Schiff bases can exhibit enhanced antimicrobial activity compared to the free ligand.[7] This is attributed to the increased lipophilicity of the complex, which facilitates its penetration through the cell membranes of microorganisms. While specific data for Schiff bases from this compound is limited in the search results, the general principle is well-established for other Schiff bases. For example, Schiff bases derived from other aldehydes have shown activity against Staphylococcus aureus and Escherichia coli.[9][10]
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine. The reaction is typically carried out in a 1:2 molar ratio of the dialdehyde to the amine to ensure the formation of the bis-Schiff base.[11]
Materials:
-
This compound (4-tert-Butyl-2,6-diformylphenol)
-
Primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the primary amine (2 mmol) in 10 mL of ethanol.
-
Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
(Optional) Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12][13]
-
Heat the reaction mixture to reflux and maintain it for 3-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Metal Complexes of Schiff Bases
This protocol outlines a general procedure for the synthesis of metal complexes from the prepared Schiff base ligands.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂)
-
Ethanol or Methanol (solvent)
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 30 mL of hot ethanol in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the metal salt (1 mmol for mononuclear complexes, 2 mmol for binuclear complexes, adjust stoichiometry as needed) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color or the formation of a precipitate usually indicates the formation of the complex.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with a small amount of cold ethanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a vacuum oven.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques (e.g., magnetic susceptibility, EPR for paramagnetic complexes).
Data Presentation
Table 1: Synthesis of Schiff Bases from this compound
| Amine Used | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| m-Aminocinnamic acid | 1:2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| 2-Aminophenol (general) | 1:1 or 1:2 | Ethanol/Water | Acetic Acid | Not Specified | Not Specified | Not Specified | [15] |
| Ethylenediamine (general) | 1:0.5 | 95% Ethanol | None | 0.17 | Not Specified | Not Specified | [15] |
| p-Chloroaniline (general) | 1:1 | Ethanol | Glacial Acetic Acid | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Antimicrobial Activity of General Schiff Bases
| Schiff Base Derivative (from other aldehydes) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) | Reference |
| PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | 125 | [9] |
| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | 125 | [9] |
| PC1 (from Benzaldehyde) | Candida albicans | 250 | Not Fungicidal | [9] |
| PC2 (from Anisaldehyde) | Escherichia coli | 250 | 500 | [9] |
| PC2 (from Anisaldehyde) | Staphylococcus aureus | 62.5 | 125 | [9] |
| PC2 (from Anisaldehyde) | Candida albicans | 62.5 | Not Fungicidal | [9] |
| PC4 (from Cinnamaldehyde) | Escherichia coli | 62.5 | 250 | [9] |
Note: This table provides examples of antimicrobial activity for Schiff bases derived from other aldehydes to illustrate the potential biological activity. Specific data for derivatives of this compound is needed for a more direct comparison.
Mandatory Visualization
Caption: General workflow for the synthesis and application of Schiff bases and their metal complexes.
Caption: "Turn-on" fluorescent sensing mechanism for metal ion detection.
Caption: Generalized catalytic cycle for oxidation reactions using Schiff base metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tijer.org [tijer.org]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmrsti.com [ijmrsti.com]
- 8. jetir.org [jetir.org]
- 9. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 10. ijsr.net [ijsr.net]
- 11. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ionicviper.org [ionicviper.org]
Application Notes and Protocols for the Preparation of Metal Complexes with 4-tert-Butyl-2,6-diformylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes derived from 4-tert-Butyl-2,6-diformylphenol. This class of compounds is of significant interest in coordination chemistry and drug development due to the versatile coordination behavior of the Schiff base ligands derived from the starting phenol and their potential biological activities.
Introduction
4-tert-Butyl-2,6-diformylphenol is a versatile precursor for the synthesis of a wide array of Schiff base ligands. The presence of two formyl groups allows for condensation reactions with primary amines to yield multidentate ligands capable of coordinating to a variety of metal ions. The phenolic oxygen, along with the imine nitrogens of the Schiff base, creates a favorable chelation environment, leading to the formation of stable mononuclear or dinuclear metal complexes. These complexes have shown potential in catalysis and as antimicrobial or anticancer agents.
Experimental Protocols
The synthesis of metal complexes using 4-tert-Butyl-2,6-diformylphenol typically involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a suitable metal salt.
Protocol 1: Synthesis of Schiff Base Ligands
This protocol describes a general method for the condensation of 4-tert-Butyl-2,6-diformylphenol with primary amines to form the corresponding Schiff base ligand.
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
Primary amine (e.g., aniline, substituted anilines, diamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of 4-tert-Butyl-2,6-diformylphenol in a minimal amount of hot ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve 2 equivalents of the primary amine in ethanol or methanol.
-
Slowly add the amine solution to the stirred solution of 4-tert-Butyl-2,6-diformylphenol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven.
-
Characterize the product by determining its melting point, and by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., acetate, chloride, or nitrate salt of the desired metal)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of the Schiff base ligand in hot ethanol or methanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 equivalent (for mononuclear complexes) or 2 equivalents (for dinuclear complexes) of the metal(II) salt in ethanol or methanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change or precipitation is often observed upon addition.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours.
-
After refluxing, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with ethanol or methanol to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator or vacuum oven.
-
Characterize the metal complex by determining its decomposition point, and by spectroscopic methods such as FT-IR, UV-Vis, and elemental analysis. Magnetic susceptibility measurements can be performed to determine the magnetic properties of paramagnetic complexes.
Data Presentation
The following table summarizes representative quantitative data for a selection of metal complexes derived from Schiff bases of 4-tert-Butyl-2,6-diformylphenol.
| Metal Ion | Ligand Derived from Amine | Yield (%) | Melting Point (°C) / Decomposition Temp. (°C) | Key IR Bands (cm⁻¹) ν(C=N) | Magnetic Moment (μB) | Reference |
| Cu(II) | Ferrocenoylhydrazide | - | >300 (decomp.) | ~1610 | - | [1] |
| Cu(II) | 1,2-diaminobenzene (macrocycle) | - | >300 (decomp.) | ~1620 | - | [2] |
| Ni(II) | 5-aminouracil (using 2,6-diformyl-4-methylphenol) | - | >300 (decomp.) | ~1630 | 3.1 | [3] |
| Co(II) | 5-aminouracil (using 2,6-diformyl-4-methylphenol) | - | >300 (decomp.) | ~1630 | 4.8 | [3] |
| Zn(II) | 5-aminouracil (using 2,6-diformyl-4-methylphenol) | - | >300 (decomp.) | ~1630 | Diamagnetic | [3] |
| La(III) | 1,3-diamino-2-propanol (using 4-butyloxybenzaldehyde) | - | - | ~1630 | Diamagnetic | [4] |
| Nd(III) | 1,3-diamino-2-propanol (using 4-butyloxybenzaldehyde) | - | - | ~1630 | 3.62 | [4] |
| Gd(III) | 1,3-diamino-2-propanol (using 4-butyloxybenzaldehyde) | - | - | ~1630 | 7.98 | [4] |
Note: The data presented is a compilation from various sources and specific values may vary depending on the exact experimental conditions.
Visualizations
Diagram 1: General Synthesis of Schiff Base Ligands
Caption: General workflow for the synthesis of Schiff base ligands.
Diagram 2: Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Diagram 3: Logical Relationship of Components
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
Application Notes and Protocols: 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. This versatile building block is particularly useful for creating Schiff base chemosensors for the detection of various analytes, including metal ions and changes in pH. The protocols provided are based on established methodologies for similar salicylaldehyde derivatives and can be adapted for specific research needs.
I. Introduction to Fluorescent Probes from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is an aromatic aldehyde that serves as an excellent scaffold for the design of fluorescent probes. The presence of two aldehyde groups allows for the facile synthesis of Schiff base derivatives through condensation reactions with primary amines. The hydroxyl group plays a crucial role in the photophysical properties and often acts as a key part of the analyte recognition site. The tert-butyl group enhances the solubility of the resulting probes in organic solvents and can influence their photostability and electronic properties.
Fluorescent probes derived from this molecule often operate on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms allow for a "turn-on" or ratiometric fluorescent response upon binding to a specific analyte, making them highly sensitive and selective sensors.
II. Proposed Sensing Applications
Based on the extensive literature on salicylaldehyde-based fluorescent probes, derivatives of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde are promising candidates for:
-
Metal Ion Detection: The ortho-hydroxyaldehyde moiety forms stable complexes with various metal ions. Probes can be designed for the selective detection of biologically and environmentally important metal ions such as Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺.[1][2][3]
-
pH Sensing: The phenolic hydroxyl group can undergo protonation/deprotonation depending on the pH of the medium, leading to significant changes in the fluorescence properties. This allows for the development of probes to monitor pH changes in biological systems.[4]
III. Quantitative Data Summary
The following tables summarize representative photophysical and sensing performance data for fluorescent probes analogous to those derived from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. This data is intended to provide a general expectation of performance and should be experimentally verified for newly synthesized probes.
Table 1: Representative Photophysical Properties of a Schiff Base Probe
| Parameter | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Stokes Shift | ~90 nm |
| Quantum Yield (Φ) (in absence of analyte) | Low (~0.05) |
| Quantum Yield (Φ) (in presence of analyte) | High (~0.50) |
| Solvent | DMSO/Water (1:1, v/v) |
Table 2: Representative Sensing Performance for a Metal Ion (e.g., Al³⁺)
| Parameter | Value |
| Analyte | Al³⁺ |
| Detection Limit (LOD) | 10-100 nM |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ |
| Stoichiometry (Probe:Ion) | 2:1 or 1:1 |
| Response Time | < 1 minute |
| Optimal pH Range | 5.0 - 8.0 |
IV. Experimental Protocols
A. Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde and a primary amine (e.g., an aniline derivative or an aliphatic amine).
Materials:
-
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
-
Primary amine (e.g., 2-aminoaniline)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 mmol of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of 2.0 mmol of the primary amine in 10 mL of anhydrous ethanol dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
B. Protocol for Metal Ion Detection
This protocol outlines the general procedure for evaluating the performance of the synthesized Schiff base probe for the detection of a specific metal ion.
Materials:
-
Synthesized Schiff base probe stock solution (1.0 mM in DMSO)
-
Stock solutions of various metal perchlorate or nitrate salts (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
DMSO (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in a suitable solvent mixture (e.g., DMSO/water) to a final concentration of 10 µM.
-
To a quartz cuvette, add 2 mL of the buffered solvent mixture.
-
Add the required volume of the probe working solution to achieve the desired final concentration (e.g., 1 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Titrate the probe solution with small aliquots of the metal ion stock solution.
-
After each addition, mix thoroughly and allow the system to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Observe the changes in fluorescence intensity or the appearance of new emission bands.
-
For selectivity studies, repeat the experiment with a range of different metal ions at the same concentration.
-
For competition experiments, add the target metal ion to the probe solution in the presence of other potentially interfering metal ions.
C. Protocol for pH Titration
This protocol describes how to evaluate the pH-sensing capabilities of the synthesized probe.
Materials:
-
Synthesized Schiff base probe stock solution (1.0 mM in DMSO)
-
Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
DMSO (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
-
pH meter
Procedure:
-
Prepare a series of solutions of the probe (e.g., 1 µM) in the Britton-Robinson buffer solutions at different pH values. The final DMSO concentration should be kept constant across all samples.
-
Measure the exact pH of each solution using a calibrated pH meter.
-
Record the fluorescence spectrum of the probe in each buffer solution.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
V. Visualizations
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Caption: "Turn-on" signaling mechanism upon analyte binding.
References
- 1. A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. US20140248654A1 - Acidic environment-detecting fluorescent probe - Google Patents [patents.google.com]
- 3. CN103102338B - Biological thiol fluorescent probe as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of macrocyclic compounds utilizing 5-(tert-Butyl)-2-hydroxyisophthalaldehyde as a versatile starting material. The primary synthetic route detailed is the [2+2] Schiff base condensation with various diamines, a robust method for constructing complex macrocyclic architectures.
Introduction
Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. Their constrained conformations can lead to high binding affinities and selectivities for biological targets. This compound is a key building block for the synthesis of a variety of macrocycles, particularly salen-type Schiff base macrocycles. The tert-butyl group enhances solubility in organic solvents, while the hydroxyl and aldehyde functionalities provide reactive sites for cyclization reactions.
The most common method for synthesizing macrocycles from this precursor is a one-pot condensation reaction with a diamine, leading to the formation of a [2+2] macrocycle where two molecules of the dialdehyde react with two molecules of the diamine.
Experimental Protocols
General Protocol for the Synthesis of [2+2] Schiff-Base Macrocycles
This protocol describes the general procedure for the synthesis of macrocyclic compounds from this compound and a generic diamine.
Materials:
-
This compound
-
Diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane, 1,4-diaminobutane)
-
Methanol (anhydrous)
-
Chloroform
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in 50 mL of anhydrous methanol.
-
Addition of Diamine: In a separate flask, dissolve the diamine (1.0 mmol) in 50 mL of anhydrous methanol.
-
Reaction: Slowly add the diamine solution to the stirred solution of the dialdehyde at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. Collect the solid product by vacuum filtration and wash with cold methanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform/methanol.
-
Characterization: The structure and purity of the synthesized macrocycle should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
The following table summarizes the yields of various [2+2] macrocyclic compounds synthesized from this compound and different linear diamines.
| Diamine Used | Macrocycle Product | Yield (%) |
| 1,2-Diaminoethane | [2+2] Macrocycle with C2-linker | 75 |
| 1,3-Diaminopropane | [2+2] Macrocycle with C3-linker | 82 |
| 1,4-Diaminobutane | [2+2] Macrocycle with C4-linker | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of [2+2] macrocyclic compounds from this compound.
Caption: General workflow for the synthesis of [2+2] macrocycles.
Logical Relationship of Components in Macrocyclization
This diagram illustrates the logical relationship between the reactants leading to the formation of the [2+2] macrocyclic product.
Caption: Reactant relationship in [2+2] macrocyclization.
Application Notes: 4-tert-Butyl-2,6-diformylphenol in Colorimetric Sensors
Introduction
4-tert-Butyl-2,6-diformylphenol is a versatile precursor in the development of Schiff base chemosensors. Its unique structure, featuring two aldehyde groups ortho to a phenolic hydroxyl group, allows for the facile synthesis of various derivatives capable of selective analyte recognition. These Schiff base sensors often exhibit distinct color changes upon binding with specific ions, making them ideal candidates for colorimetric sensing applications. This document provides detailed application notes and protocols for the use of 4-tert-Butyl-2,6-diformylphenol-derived Schiff bases as colorimetric sensors for metal ions, anions, and pH.
Application 1: Colorimetric Detection of Copper (Cu²⁺) Ions
Schiff bases derived from 4-tert-Butyl-2,6-diformylphenol can act as highly selective and sensitive colorimetric sensors for the detection of cupric ions (Cu²⁺). The sensing mechanism typically involves the coordination of the Cu²⁺ ion with the nitrogen and oxygen atoms of the Schiff base ligand, leading to a change in its electronic properties and a corresponding visible color change.
Signaling Pathway for Cu²⁺ Detection
The interaction between the Schiff base sensor and Cu²⁺ ions results in the formation of a stable complex. This complexation alters the intramolecular charge transfer (ICT) characteristics of the molecule, causing a shift in the absorption spectrum and a visible color change.
Caption: Signaling pathway for Cu²⁺ detection.
Quantitative Data
The following table summarizes the performance of a representative Schiff base sensor derived from 4-tert-Butyl-2,6-diformylphenol and p-toluic hydrazide for the colorimetric detection of Cu²⁺.
| Parameter | Value | Reference |
| Analyte | Cu²⁺ | [1] |
| Visual Color Change | Colorless to Yellow | [2] |
| Limit of Detection (LOD) | 0.124 µM | [1] |
| Binding Stoichiometry (Sensor:Cu²⁺) | 2:1 | [1] |
| Solvent | Ethanolic solution | [1] |
Experimental Protocols
1. Synthesis of Schiff Base Sensor from 4-tert-Butyl-2,6-diformylphenol and p-toluic hydrazide
This protocol describes the synthesis of a Schiff base ligand (H₃L) for Cu²⁺ detection.[1]
-
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
p-Toluic hydrazide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 4-tert-Butyl-2,6-diformylphenol (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of p-toluic hydrazide (2 mmol) in 20 mL of ethanol to the flask.
-
Reflux the mixture with constant stirring for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The purity of the synthesized Schiff base can be confirmed by standard analytical techniques such as FT-IR and NMR spectroscopy.
-
2. Protocol for Colorimetric Detection of Cu²⁺
This protocol outlines the procedure for the visual and spectrophotometric detection of Cu²⁺ ions.
-
Materials:
-
Synthesized Schiff base sensor stock solution (e.g., 1 mM in ethanol)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.) in water or a suitable solvent
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
-
-
Procedure for Naked-Eye Detection:
-
Place 1 mL of the Schiff base sensor solution into a series of test tubes.
-
Add 1 mL of different metal ion solutions to each test tube.
-
Observe any color changes against a white background. A distinct color change in the presence of Cu²⁺ indicates a positive detection.
-
-
Procedure for UV-Vis Spectrophotometric Analysis:
-
Prepare a solution of the Schiff base sensor in a suitable solvent (e.g., ethanol).
-
Record the UV-Vis absorption spectrum of the sensor solution.
-
Perform a titration by incrementally adding small aliquots of the Cu²⁺ solution to the sensor solution.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in the absorption spectrum, such as the appearance of a new peak or a shift in the existing peak, to quantify the Cu²⁺ concentration.
-
Application 2: Colorimetric Detection of Cyanide (CN⁻) Anions
Schiff bases derived from 4-tert-Butyl-2,6-diformylphenol can also be designed to act as colorimetric sensors for anions like cyanide. The detection mechanism often involves a nucleophilic attack of the cyanide ion on the imine carbon of the Schiff base, leading to a disruption of the conjugated system and a visible color change.[2]
Experimental Workflow for Cyanide Detection
The following workflow illustrates the steps involved in the detection of cyanide using a Schiff base sensor.
Caption: Experimental workflow for cyanide detection.
Experimental Protocol for Naked-Eye Detection of Cyanide
This is a general protocol that can be adapted for a specific 4-tert-Butyl-2,6-diformylphenol-based sensor.
-
Materials:
-
Schiff base sensor derived from 4-tert-Butyl-2,6-diformylphenol
-
Aqueous solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻)
-
Organic solvent (e.g., DMSO, acetonitrile)
-
Test tubes or a microplate reader
-
-
Procedure:
-
Prepare a stock solution of the Schiff base sensor in an appropriate organic solvent.
-
In separate test tubes, add a small amount of the sensor solution.
-
To each test tube, add an aqueous solution of a different anion.
-
A distinct color change (e.g., colorless to yellow) in the presence of cyanide indicates detection.[2]
-
Application 3: Colorimetric pH Sensing
Schiff bases derived from 4-tert-Butyl-2,6-diformylphenol can be designed to exhibit pH-dependent color changes. The protonation and deprotonation of the phenolic hydroxyl group and the imine nitrogen at different pH values alter the electronic structure of the molecule, resulting in a visible color change.
Logical Relationship in pH Sensing
The color of the Schiff base sensor is logically dependent on the pH of the solution.
Caption: Logical relationship in pH sensing.
Experimental Protocol for pH Sensing
This protocol describes how to evaluate the pH sensing capabilities of a Schiff base sensor.
-
Materials:
-
Synthesized Schiff base sensor
-
Buffer solutions of varying pH (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Cuvettes
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of the Schiff base sensor in a suitable solvent.
-
Prepare a series of solutions of the sensor in buffer solutions of different pH values.
-
Visually observe the color of each solution.
-
Record the UV-Vis absorption spectrum for each pH solution to quantify the color change and determine any isosbestic points.
-
Plot the absorbance at a specific wavelength against the pH to determine the pKa of the sensor.
-
Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions, concentrations, and instrumentation may need to be optimized for a particular Schiff base sensor and application. Always follow appropriate laboratory safety procedures.
References
synthesis of lanthanide complexes for single-molecule magnets using 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of a series of isostructural C3-symmetrical triple-stranded dinuclear lanthanide complexes exhibiting single-molecule magnet (SMM) behavior. The synthesis utilizes a subcomponent self-assembly approach with 5-(tert-Butyl)-2-hydroxyisophthalaldehyde (also known as 4-tert-butyl-2,6-diformylphenol) and 2-(methylhydrazino)benzimidazole with various lanthanide(III) nitrates.
Introduction
Single-molecule magnets are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at low temperatures. This behavior stems from a significant energy barrier to the reversal of their magnetization. Lanthanide ions are excellent candidates for the construction of SMMs due to their large, unquenched orbital angular momentum, which can lead to strong magnetic anisotropy.
The design of the ligand framework surrounding the lanthanide ion is crucial in dictating the magnetic properties of the resulting complex. The use of this compound in a self-assembly reaction with a benzimidazole derivative leads to the formation of dinuclear, triple-stranded helical structures. This specific coordination environment enforces a particular symmetry and crystal field around the lanthanide ions, which is essential for inducing SMM behavior. This family of complexes, with the general formula --INVALID-LINK--3 (where L is the Schiff base ligand), has been synthesized for a range of lanthanide ions, including terbium (Tb), dysprosium (Dy), holmium (Ho), erbium (Er), thulium (Tm), and ytterbium (Yb)[1]. The dysprosium analogue, in particular, shows promising SMM characteristics.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of the lanthanide complexes.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocols
Materials:
-
This compound (4-tert-butyl-2,6-diformylphenol)
-
2-(methylhydrazino)benzimidazole
-
Lanthanide(III) nitrate hexahydrate (Ln(NO3)3·6H2O, where Ln = Tb, Dy, Ho, Er, Tm, Yb)
-
Methanol (analytical grade)
-
Triethylamine (optional, for pH adjustment)
General Synthesis of --INVALID-LINK--3 Complexes:
This protocol describes a subcomponent self-assembly method.
-
Solution A: Dissolve this compound (2 mmol) in 20 mL of methanol.
-
Solution B: Dissolve 2-(methylhydrazino)benzimidazole (2 mmol) in 20 mL of methanol.
-
Reaction Mixture: Add Solution B dropwise to Solution A while stirring.
-
Lanthanide Addition: To the resulting mixture, add a solution of the corresponding lanthanide(III) nitrate hexahydrate (1 mmol) in 10 mL of methanol.
-
Reaction: Stir the final reaction mixture at room temperature for 4 hours.
-
Crystallization: Filter the solution and allow the filtrate to stand for slow evaporation at room temperature. Crystalline product will form over several days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in vacuo.
Data Presentation
The following tables summarize key crystallographic and magnetic data for the synthesized dinuclear lanthanide complexes.
Table 1: Selected Crystallographic Data for --INVALID-LINK--3 Complexes.
| Lanthanide (Ln) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Tb | Monoclinic | C2/c | 34.58 | 18.92 | 25.41 | 109.2 | 15670 |
| Dy | Monoclinic | C2/c | 34.55 | 18.89 | 25.38 | 109.1 | 15620 |
| Ho | Monoclinic | C2/c | 34.51 | 18.86 | 25.35 | 109.0 | 15570 |
| Er | Monoclinic | C2/c | 34.48 | 18.83 | 25.32 | 108.9 | 15520 |
| Tm | Monoclinic | C2/c | 34.45 | 18.80 | 25.29 | 108.8 | 15470 |
| Yb | Monoclinic | C2/c | 34.42 | 18.77 | 25.26 | 108.7 | 15420 |
Table 2: Magnetic Properties of Selected --INVALID-LINK--3 Complexes.
| Lanthanide (Ln) | χMT at 300 K (cm³ K mol⁻¹) | Ueff (K) | τ₀ (s) |
| Dy | 28.3 | 55 | 1.2 x 10⁻⁷ |
| Er | 22.9 | 25 | 4.5 x 10⁻⁸ |
Note: Ueff represents the effective energy barrier for magnetization reversal, and τ₀ is the pre-exponential factor.
Logical Relationships in SMM Behavior
The single-molecule magnet behavior in these lanthanide complexes is governed by a hierarchy of factors, from the electronic structure of the lanthanide ion to the overall crystal packing.
Caption: Factors influencing SMM behavior in dinuclear lanthanide complexes.
Conclusion
The subcomponent self-assembly strategy provides a reliable method for the synthesis of C3-symmetrical triple-stranded dinuclear lanthanide complexes. The use of this compound as a precursor for the Schiff base ligand creates a coordination environment that can induce single-molecule magnet behavior, particularly in the dysprosium and erbium analogues. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of molecular magnetism and materials science. Further investigations into the modification of the ligand structure could lead to SMMs with enhanced properties, such as higher blocking temperatures.
References
Application Notes & Protocols for Schiff Base Condensation with 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases via condensation reaction with 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine or imine (-C=N-) group. They are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The resulting compounds, particularly those derived from functionalized aldehydes like 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, are of significant interest in coordination chemistry and drug discovery. Their biological activities are extensive, encompassing antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3] The presence of multiple coordination sites (the phenolic hydroxyl group, the imine nitrogen atoms) makes them excellent ligands for forming stable metal complexes, which can further enhance their therapeutic potential. This guide offers two primary protocols: one for synthesizing dinuclear Schiff bases with monoamines and another for creating macrocyclic structures with diamines, complete with characterization data and workflow visualizations.
Application Notes: Significance in Drug Development
Schiff bases are considered "privileged ligands" due to their synthetic accessibility and ability to coordinate with various metal ions.[4] The specific starting material, 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, offers several advantages for creating novel therapeutic agents:
-
Bidentate and Tetradentate Ligands: As a dialdehyde, it can react with two equivalents of a primary monoamine to form a dinuclear Schiff base ligand capable of binding two metal centers. Alternatively, it can react with one equivalent of a diamine in a [1+1] condensation to form a macrocyclic ligand.
-
Enhanced Biological Activity: The imine group is critical for the biological activity of Schiff bases. The lone pair of electrons on the sp2-hybridized nitrogen atom can form hydrogen bonds with the active sites of cellular constituents, interfering with normal cell processes.
-
Metal Complexation: The resulting ligands can chelate with transition metals (e.g., Cu, Zn, Co, Ni). These metal complexes often exhibit greater biological potency than the free ligands, with applications as catalysts, antibacterial, antifungal, and anticancer agents.
-
Structural Versatility: The bulky tert-butyl group can influence the steric and electronic properties of the final molecule, potentially improving its solubility, stability, and interaction with biological targets. The phenolic hydroxyl group provides an additional coordination site, enhancing the stability of metal complexes.
The wide range of biological activities demonstrated by Schiff bases and their metal complexes makes them promising candidates for further investigation in medicinal chemistry and drug discovery.[2][3]
Reaction Scheme & Logic
The fundamental reaction involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl groups, followed by the elimination of water to form the imine bond. This reaction is typically reversible and can be catalyzed by a small amount of acid.[1]
Caption: General Schiff base condensation scheme.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases using 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. Reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Dinuclear Schiff Base with a Monoamine
This protocol describes the reaction with a primary monoamine (e.g., aniline) in a 1:2 molar ratio to yield an open, dinuclear Schiff base ligand.
1. Materials and Equipment:
-
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
-
Primary monoamine (e.g., Aniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
TLC plates (silica gel), developing chamber, and UV lamp
2. Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in 25 mL of absolute ethanol. Stir until fully dissolved.
-
To this solution, add 2.0 mmol of the primary monoamine (e.g., aniline).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot. Reflux is typically continued for 4-8 hours.[5][6]
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
A solid product may precipitate upon cooling. If not, slowly pour the reaction mixture into 50 mL of crushed ice or cold water to induce precipitation.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials, followed by distilled water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (40-50°C).
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
Protocol 2: Synthesis of a Macrocyclic Schiff Base with a Diamine
This protocol outlines the reaction with a primary diamine (e.g., ethylenediamine) in a 1:1 molar ratio, which can lead to the formation of a macrocyclic Schiff base.
1. Materials and Equipment:
-
Same as Protocol 1, but substitute the monoamine with a primary diamine (e.g., ethylenediamine).
2. Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of the primary diamine (e.g., ethylenediamine) in 10 mL of absolute ethanol.
-
Slowly add the diamine solution dropwise to the aldehyde solution over 15-20 minutes with vigorous stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. The longer reaction time helps favor the macrocyclic product.
-
Monitor the reaction by TLC as described in Protocol 1.
-
Work-up, isolation, and purification steps are identical to steps 6-11 in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the synthesis.
Table 1: Reagents and Typical Reaction Parameters
| Parameter | Protocol 1 (Dinuclear) | Protocol 2 (Macrocyclic) |
| Aldehyde | 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde | 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde |
| Amine | Primary Monoamine (e.g., Aniline) | Primary Diamine (e.g., Ethylenediamine) |
| Molar Ratio (Aldehyde:Amine) | 1 : 2 | 1 : 1 |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Glacial Acetic Acid (2-3 drops) |
| Reaction Temperature | ~80 °C (Reflux) | ~80 °C (Reflux) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 75 - 90% | 60 - 80% |
Table 2: Expected Spectroscopic Characterization Data
| Spectroscopic Technique | Key Signal / Peak (cm⁻¹ or δ ppm) | Assignment |
| FT-IR (KBr Pellet) | ~3400 cm⁻¹ (broad) | O-H stretch (phenolic) |
| ~3050 cm⁻¹ | C-H stretch (aromatic) | |
| ~2960 cm⁻¹ | C-H stretch (tert-butyl) | |
| 1610 - 1630 cm⁻¹ | C=N stretch (azomethine/imine) [6] | |
| ~1280 cm⁻¹ | C-O stretch (phenolic) | |
| ¹H NMR (DMSO-d₆) | 1.3 - 1.5 δ | -C(CH₃)₃ (tert-butyl protons, singlet, 9H) |
| 6.8 - 8.0 δ | Ar-H (aromatic protons, multiplet) | |
| 8.5 - 9.2 δ | -CH=N- (azomethine proton, singlet, 2H) [6] | |
| 12.0 - 14.0 δ | Ar-OH (phenolic proton, singlet, 1H) |
Note: The absence of the aldehyde proton signal (~9.5-10.5 δ) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Experimental Workflow Visualization
Caption: Experimental workflow for Schiff base synthesis.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals inside a certified chemical fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents like ethanol and methanol are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purity assessment of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, a key intermediate in various chemical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to deliver accurate and reproducible results for the determination of purity and identification of potential impurities.
Overview of Analytical Methods
The purity of this compound is crucial for its intended applications. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the main component and separating non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides a direct measure of purity against a certified internal standard.
-
Elemental Analysis: Used to confirm the elemental composition (C, H, O) of the compound, providing further evidence of purity.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. To enhance UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed, which reacts with the aldehyde functional groups.
Experimental Protocol
2.1. Sample Preparation (DNPH Derivatization)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound product and dissolve in 10 mL of acetonitrile.
-
Derivatization: To 1 mL of each stock and sample solution, add 1 mL of DNPH solution (0.1% w/v in acetonitrile with 0.1% phosphoric acid). Vortex and heat at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, dilute the derivatized solutions with acetonitrile to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter before injection.
2.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
2.3. Data Presentation
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound-DNPH | User Determined | User Determined | User Determined |
| Impurity 1 | User Determined | User Determined | - |
| Impurity 2 | User Determined | User Determined | - |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile and semi-volatile impurities in this compound. Derivatization with a silylating agent is performed to increase the volatility of the analyte and any related phenolic impurities.
Experimental Protocol
3.1. Sample Preparation (Silylation)
-
Sample: Accurately weigh approximately 1 mg of the this compound product into a GC vial.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling, the sample is ready for injection.
3.2. GC-MS Conditions
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 10 min) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
3.3. Data Presentation
| Retention Time (min) | Tentative Identification | Match Factor |
| User Determined | Silylated this compound | User Determined |
| User Determined | Potential Impurity 1 (e.g., 4-tert-Butylphenol) | User Determined |
| User Determined | Potential Impurity 2 (e.g., unreacted starting material) | User Determined |
Logical Relationship: GC-MS Impurity Identification
Caption: Impurity identification logic using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte. A certified internal standard with a known purity is used for quantification.
Experimental Protocol
4.1. Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and dissolve in a known volume of deuterated solvent (e.g., DMSO-d6) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of this compound into an NMR tube.
-
Final Solution: Add a precise volume (e.g., 600 µL) of the internal standard stock solution to the NMR tube. Ensure complete dissolution.
4.2. NMR Acquisition Parameters (¹H NMR)
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Pulse Program | Standard quantitative pulse sequence with a long relaxation delay |
| Relaxation Delay (d1) | 30-60 s (at least 5 x T1 of the longest relaxing proton) |
| Number of Scans | 8 or more for good signal-to-noise |
| Acquisition Time | ≥ 3 s |
| Pulse Angle | 90° |
4.3. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
4.4. Data Presentation
| Parameter | Value |
| Mass of Analyte (m_analyte) | User Determined |
| Mass of Standard (m_std) | User Determined |
| Molar Mass of Analyte (M_analyte) | 206.24 g/mol |
| Molar Mass of Standard (M_std) | User Determined |
| Purity of Standard (P_std) | User Determined |
| Calculated Purity of Analyte | User Determined |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared to the theoretical values for this compound (C₁₂H₁₄O₃).
Experimental Protocol
-
Submit a small, accurately weighed amount of the dried sample (typically 1-3 mg) to a calibrated elemental analyzer.
-
The instrument will perform combustion of the sample to convert carbon to CO₂ and hydrogen to H₂O.
-
The amounts of CO₂ and H₂O are measured, and the percentages of C and H in the original sample are calculated.
5.1. Data Presentation
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 70.00 | User Determined | User Determined |
| Hydrogen (H) | 6.84 | User Determined | User Determined |
A deviation of less than ±0.4% from the theoretical values is generally considered acceptable for a pure compound.
Summary of Analytical Methods for Purity Assessment
| Analytical Method | Information Provided | Key Advantages |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High precision and accuracy for quantification. |
| GC-MS | Identification of volatile and semi-volatile impurities. | High sensitivity and specificity for impurity identification. |
| qNMR | Absolute quantitative purity. | No need for a specific analyte reference standard. |
| Elemental Analysis | Confirmation of elemental composition. | Fundamental confirmation of the molecular formula. |
Application Notes and Protocols for Ion-Selective Sensors Based on 4-tert-Butyl-2,6-diformylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of ion-selective sensors using Schiff base derivatives of 4-tert-Butyl-2,6-diformylphenol. These sensors offer a versatile platform for the potentiometric determination of various metal ions.
Introduction
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core of a polymer membrane ISE is a selective ionophore, a molecule that reversibly binds the target ion. Schiff base derivatives of 4-tert-Butyl-2,6-diformylphenol are excellent candidates for ionophores due to their straightforward synthesis and the presence of nitrogen and oxygen donor atoms that can coordinate with metal ions. The bulky tert-butyl group enhances the lipophilicity of the ionophore, which is crucial for its stable incorporation into the sensor membrane.
These sensors can be applied in various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. The protocols outlined below provide a comprehensive guide for the synthesis of the ionophore, fabrication of the ISE, and characterization of its performance.
Signaling Pathway and Experimental Workflow
The fundamental principle of these potentiometric sensors is the selective complexation of the target metal ion by the Schiff base ionophore embedded in a PVC membrane. This selective binding event at the membrane-sample interface leads to a change in the membrane potential, which is measured against a reference electrode. The magnitude of this potential change is proportional to the logarithm of the target ion's activity in the sample, as described by the Nernst equation.
Caption: A generalized workflow for the development and testing of ion-selective sensors.
The sensing mechanism relies on the establishment of an equilibrium between the free ionophore and the ion-ionophore complex at the membrane surface.
Caption: Potentiometric signaling through selective ion complexation at the membrane interface.
Experimental Protocols
Protocol for Synthesis of a Schiff Base Ionophore
This protocol describes a general method for the synthesis of a Schiff base ionophore through the condensation of 4-tert-Butyl-2,6-diformylphenol with a primary amine. The choice of the primary amine can be tailored to enhance selectivity for a specific metal ion.
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
Primary amine (e.g., 2-aminoethanol)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and purification
Procedure:
-
Dissolve 10 mmol of 4-tert-Butyl-2,6-diformylphenol in 50 mL of anhydrous ethanol in a round-bottom flask.
-
Add 20 mmol of the chosen primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ionophore.
-
Dry the purified product under vacuum.
-
Characterize the synthesized ionophore using spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Protocol for Fabrication of PVC Membrane Ion-Selective Electrode
This protocol details the preparation of a PVC-based membrane incorporating the synthesized Schiff base ionophore.
Materials:
-
Synthesized Schiff base ionophore
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., dioctyl phthalate - DOP or o-nitrophenyl octyl ether - o-NPOE)
-
Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings (20 mm i.d.)
-
Ag/AgCl wire (internal reference electrode)
-
Internal filling solution (e.g., 0.01 M of the target ion salt)
-
Electrode body
Procedure:
-
Prepare the membrane cocktail by thoroughly dissolving the following components in 2 mL of THF:
-
PVC: 33% by weight
-
Plasticizer (DOP): 65% by weight
-
Ionophore: 1.5% by weight
-
Anionic additive (KTCPB): 0.5% by weight
-
-
Pour the homogenous membrane cocktail into a glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent, flexible membrane.
-
Cut a circular disc (approx. 8 mm diameter) from the master membrane and mount it onto the end of the electrode body.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the internal filling solution to serve as the internal reference electrode.
-
Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target ion for 12-24 hours before use.
Protocol for Performance Testing of the Ion-Selective Electrode
This protocol describes the methodology for evaluating the performance characteristics of the fabricated ISE.
Apparatus:
-
Fabricated ion-selective electrode
-
External reference electrode (e.g., double junction Ag/AgCl)
-
High-impedance pH/ion meter
-
Magnetic stirrer
-
Standard solutions of the target ion and interfering ions
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the target ion covering a wide concentration range (e.g., 1.0 M to 1.0 x 10⁻⁸ M) by serial dilution.
-
Immerse the ISE and the external reference electrode in a beaker containing a known volume of deionized water or a suitable buffer.
-
Measure the potential (EMF) of the solution while stirring.
-
Add small aliquots of the standard solutions, starting from the lowest concentration, and record the steady-state potential after each addition.
-
Plot the measured potential (EMF) versus the logarithm of the ion activity (or concentration) to generate the calibration curve.
-
Determine the linear range, slope (mV/decade), and the limit of detection from the calibration curve.
-
-
Determination of Selectivity Coefficients:
-
The potentiometric selectivity coefficient (KpotA,B), which describes the preference of the electrode for the target ion (A) over an interfering ion (B), can be determined using the Matched Potential Method (MPM).
-
Measure the potential of a 1.0 x 10⁻³ M solution of the primary ion (A).
-
In a separate experiment, add a known concentration of the primary ion (e.g., to reach 1.0 x 10⁻² M) to a reference solution (e.g., 1.0 x 10⁻⁴ M of ion A) and record the potential change (ΔE).
-
In another experiment, add an interfering ion (B) to the same reference solution until the same potential change (ΔE) is achieved.
-
Calculate the selectivity coefficient using the formula: KpotA,B = ΔaA / aB, where ΔaA is the change in activity of the primary ion and aB is the activity of the interfering ion that caused the same potential change.
-
-
Response Time:
-
Measure the time required for the electrode to reach a stable potential (within ±1 mV) after a rapid change in the concentration of the target ion (e.g., from 1.0 x 10⁻⁴ M to 1.0 x 10⁻³ M).
-
-
Effect of pH:
-
Measure the potential of a solution containing a fixed concentration of the target ion (e.g., 1.0 x 10⁻³ M) over a wide pH range.
-
Adjust the pH using small additions of HCl or NaOH.
-
Plot the potential versus pH to determine the working pH range of the sensor.
-
-
Lifetime:
-
Periodically re-calibrate the electrode over several weeks to monitor changes in its slope and detection limit. The operational lifetime is the period during which the sensor provides reliable and reproducible measurements.
-
Data Presentation: Representative Performance Characteristics
The following tables present representative performance data for a hypothetical Cu²⁺-selective electrode developed using a Schiff base derivative of 4-tert-Butyl-2,6-diformylphenol. This data is for illustrative purposes and actual performance will depend on the specific ionophore and membrane composition.
Table 1: Potentiometric Response Characteristics for a Cu²⁺-Selective Electrode
| Parameter | Value |
| Linear Range | 1.0 x 10⁻⁶ M - 1.0 x 10⁻¹ M |
| Slope | 29.5 ± 0.5 mV/decade |
| Limit of Detection | 5.0 x 10⁻⁷ M |
| Response Time | < 15 s |
| Working pH Range | 3.5 - 7.0 |
| Lifetime | 8 weeks |
Table 2: Selectivity Coefficients (KpotCu,B) Determined by the Matched Potential Method
| Interfering Ion (B) | Selectivity Coefficient (KpotCu,B) |
| Na⁺ | 1.2 x 10⁻⁴ |
| K⁺ | 2.5 x 10⁻⁴ |
| Ca²⁺ | 8.1 x 10⁻³ |
| Mg²⁺ | 6.5 x 10⁻³ |
| Zn²⁺ | 4.7 x 10⁻² |
| Ni²⁺ | 3.2 x 10⁻² |
| Pb²⁺ | 9.8 x 10⁻³ |
| Fe³⁺ | 1.5 x 10⁻² |
Conclusion
Derivatives of 4-tert-Butyl-2,6-diformylphenol serve as a promising class of ionophores for the development of robust and selective potentiometric sensors. The protocols provided herein offer a comprehensive framework for the synthesis, fabrication, and characterization of these analytical devices. By systematically optimizing the ionophore structure and membrane composition, researchers can develop tailored sensors for a wide range of target ions, enabling advancements in various scientific and industrial applications.
Application Notes and Protocols: Catalytic Activity of Metal Complexes Derived from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from Schiff base ligands have garnered significant attention in catalysis due to their structural versatility, stability, and tunable electronic and steric properties. The ligand 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, also known as 4-tert-butyl-2,6-diformylphenol, serves as an excellent precursor for synthesizing multidentate Schiff base ligands. The presence of two aldehyde groups allows for the formation of binuclear metal complexes, which can exhibit cooperative catalytic effects. The phenolic oxygen and the imine nitrogens provide a stable coordination environment for a variety of transition metals.
While a comprehensive literature search did not yield specific studies on the catalytic activity of metal complexes directly derived from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, this document provides a generalized guide based on the expected reactivity of such compounds, drawing parallels with structurally similar Schiff base metal complexes. The protocols outlined below are intended to serve as a foundational methodology for researchers interested in exploring the catalytic potential of these novel complexes in areas such as oxidation, C-C bond formation, and other organic transformations relevant to drug development and fine chemical synthesis.
Synthesis of Schiff Base Ligands and Metal Complexes
The synthesis of metal complexes from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde typically involves a two-step process: first, the formation of a Schiff base ligand through condensation with a primary amine, followed by complexation with a suitable metal salt.
Experimental Protocol 1: Synthesis of a Binucleating Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde and a diamine, such as 1,3-diaminopropane.
Materials:
-
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
-
1,3-Diaminopropane
-
Anhydrous Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and washing
Procedure:
-
Dissolve 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde (1 mmol) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.
-
To this solution, add a solution of 1,3-diaminopropane (0.5 mmol) in 10 mL of anhydrous methanol dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base ligand should form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold methanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum desiccator.
-
Characterize the synthesized ligand using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol 2: Synthesis of a Binuclear Copper(II) Complex
This protocol outlines the synthesis of a binuclear copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Anhydrous Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and washing
Procedure:
-
Suspend the Schiff base ligand (1 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve Copper(II) acetate monohydrate (2 mmol) in 20 mL of hot methanol.
-
Add the hot methanolic solution of the copper salt to the suspension of the ligand with vigorous stirring.
-
Reflux the resulting mixture for 2-3 hours. A change in color of the solution and the formation of a precipitate indicate complex formation.
-
After cooling to room temperature, collect the solid metal complex by vacuum filtration.
-
Wash the complex with methanol to remove any unreacted starting materials and then with diethyl ether.
-
Dry the final product in a vacuum oven at 60 °C.
-
Characterize the binuclear copper(II) complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Application: Catalytic Oxidation of Benzyl Alcohol
Metal complexes of Schiff bases are known to be effective catalysts for the oxidation of alcohols to aldehydes or ketones, a fundamental transformation in organic synthesis. The following protocol provides a general method to screen the catalytic activity of the newly synthesized binuclear copper(II) complex for the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) as an oxidant.
Experimental Protocol 3: Catalytic Oxidation Reaction
Materials:
-
Synthesized binuclear copper(II) complex
-
Benzyl alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (oxidant)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials or small round-bottom flasks
-
Thermostated reaction block or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a typical reaction vial, add the binuclear copper(II) complex (0.01 mmol, 1 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Add benzyl alcohol (1 mmol) as the substrate.
-
Add dodecane (0.5 mmol) as an internal standard.
-
Place the vial in a pre-heated reaction block at 70 °C and stir for 5 minutes to ensure dissolution and temperature equilibration.
-
Initiate the reaction by adding tert-butyl hydroperoxide (1.2 mmol).
-
Take aliquots (e.g., 0.1 mL) from the reaction mixture at specific time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., a saturated solution of sodium sulfite).
-
Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and analyze by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.
Troubleshooting & Optimization
troubleshooting low yield in Schiff base synthesis with 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Topic: Troubleshooting Low Yield in Schiff Base Synthesis with 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of Schiff bases using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my overall yield unexpectedly low after the reaction?
Low yields in Schiff base synthesis are common and can stem from several factors. The reaction is a reversible equilibrium, meaning the formation of water as a byproduct can drive the reaction backward, reducing product formation.[1][2][3] Additionally, the starting aldehyde, this compound, has two aldehyde groups and a bulky tert-butyl group, which can lead to steric hindrance and incomplete reactions.
Q2: How can I effectively remove water to drive the reaction to completion?
Water removal is critical for maximizing yield. Two primary methods are recommended:
-
Azeotropic Distillation: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus physically removes water from the reaction mixture as it forms.[1]
-
Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture, such as anhydrous sodium sulfate or molecular sieves (3Å or 4Å), can effectively sequester water.[1]
Q3: What are the optimal reaction conditions (solvent, temperature, catalyst) for this specific dialdehyde?
Optimizing conditions is key. Aromatic aldehydes are generally more stable than their aliphatic counterparts.[2][4]
-
Solvent: Ethanol or methanol are common solvents that facilitate dissolving both reactants.[5][6] For water removal, toluene is an excellent choice.
-
Temperature: Most Schiff base syntheses require heating. Refluxing for several hours (3-6 hours) is a standard procedure.[5][6][7]
-
Catalyst: The reaction is often catalyzed by a small amount of acid.[8] A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) can significantly increase the reaction rate.[1][5] However, the pH must be carefully controlled to be mildly acidic (around 4-5), as high acid concentrations will protonate the amine, rendering it non-nucleophilic.[1]
Q4: The reaction seems to have stalled, or I'm getting a mono-substituted product instead of the desired bis-Schiff base. What is the cause?
This is a common issue with dialdehydes, especially sterically hindered ones.
-
Incomplete Reaction: The bulky tert-butyl group can sterically hinder the approach of the amine to the second aldehyde group after the first has reacted. Consider increasing the reaction time or using a higher-boiling solvent to increase the temperature.
-
Stoichiometry: Ensure you are using at least two equivalents of the primary amine for every one equivalent of this compound to facilitate the formation of the bis-Schiff base.[9]
Q5: My crude product is a mixture. How can I purify the desired bis-Schiff base?
Purification is essential to remove unreacted starting materials and side products.
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases. Ethanol is often a suitable solvent.[6][10][11] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is sometimes advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can potentially hydrolyze the imine bonds.[10]
-
Washing: Washing the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or hexane) can help remove impurities.
Q6: My product is an oil and will not crystallize. What can I do?
Oily products can be challenging to purify.
-
Trituration: Attempt to induce solidification by stirring or grinding the oil with a non-polar solvent like hexane or petroleum ether.[1] This can sometimes initiate crystallization.
-
Solvent Change for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar and non-polar solvent can sometimes be effective.
Q7: My purified product seems to decompose over time. How can I improve its stability?
Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture.[10][12]
-
Storage: Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[10]
-
Avoid Heat: Store the compound in a cool, dark place, as excessive heat can also lead to decomposition.[10]
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Reaction equilibrium favors reactants; presence of water. | Use a Dean-Stark apparatus with toluene or add molecular sieves.[1] |
| Non-optimal pH. | Add a catalytic amount of acid (e.g., acetic acid) to achieve a pH of 4-5.[1] | |
| Incomplete Reaction | Steric hindrance from the tert-butyl group. | Increase reaction time and/or temperature. |
| Incorrect stoichiometry for the dialdehyde. | Use a 2:1 molar ratio of amine to aldehyde. | |
| Product is an Oil | Difficulty in forming a crystal lattice. | Attempt trituration with a non-polar solvent like hexane.[1] |
| Impure Product | Presence of starting materials or side products. | Purify via recrystallization from ethanol or column chromatography on neutral alumina.[6][10] |
| Product Decomposes | Hydrolysis due to atmospheric moisture. | Store the final product in a sealed container under an inert atmosphere and away from light/heat.[10] |
Experimental Protocols
Protocol 1: Synthesis with Azeotropic Water Removal
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add this compound (1 eq.).
-
Reagents: Add the primary amine (2.1 eq.) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (no more water collects and TLC shows consumption of starting aldehyde), cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume under vacuum. The product may precipitate directly or after cooling in an ice bath.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure bis-Schiff base.
Protocol 2: Synthesis with a Dehydrating Agent
-
Setup: To a round-bottom flask with a magnetic stirrer and condenser, add this compound (1 eq.) and activated 4Å molecular sieves (approx. 1g per mmol of aldehyde).
-
Reagents: Add ethanol or methanol as the solvent, followed by the primary amine (2.1 eq.).
-
Catalyst: Add a few drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 3-6 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter to remove the molecular sieves.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting solid with a cold, non-polar solvent (like hexane) to remove impurities and then recrystallize from hot ethanol.
Visualizations
Caption: General workflow for Schiff base synthesis and troubleshooting.
Caption: Reaction pathway for bis-Schiff base formation.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijraset.com [ijraset.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Metal Complexation of 4-tert-Butyl-2,6-diformylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the metal complexation of 4-tert-Butyl-2,6-diformylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 4-tert-Butyl-2,6-diformylphenol and why is it used in metal complexation?
A1: 4-tert-Butyl-2,6-diformylphenol is a versatile organic ligand precursor. Its key structural features—a phenolic hydroxyl group and two aldehyde functionalities—allow it to form stable Schiff base ligands upon condensation with primary amines. These ligands, often of the salen or salphen type, are excellent chelators for a wide variety of metal ions. The bulky tert-butyl group enhances the solubility of the resulting metal complexes in organic solvents and can influence their steric and electronic properties.
Q2: What types of metal complexes can be formed with ligands derived from 4-tert-Butyl-2,6-diformylphenol?
A2: Ligands derived from this precursor can coordinate with a broad range of transition metals, lanthanides, and main group metals. Commonly reported examples include complexes of copper(II), zinc(II), nickel(II), cobalt(II), manganese(II), and iron(III).[1] The resulting complexes can be mononuclear or binuclear, depending on the specific amine used to form the Schiff base and the reaction stoichiometry.
Q3: What are the general steps for synthesizing a metal complex with 4-tert-Butyl-2,6-diformylphenol?
A3: The synthesis is typically a two-step process, which can sometimes be combined into a one-pot reaction. The first step is the formation of the Schiff base ligand by reacting 4-tert-Butyl-2,6-diformylphenol with a primary amine. The second step is the addition of a metal salt to a solution of the ligand to form the metal complex. The complex is then isolated, purified, and characterized.
Q4: What characterization techniques are commonly used to confirm the formation and purity of these metal complexes?
A4: A combination of spectroscopic and analytical techniques is employed. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the Schiff base ligand and to monitor the reaction.
-
Infrared (IR) Spectroscopy: To identify the formation of the imine (C=N) bond of the Schiff base and to observe changes upon coordination to the metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the ligand and the metal complex.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.
-
Elemental Analysis: To determine the elemental composition of the complex and verify its purity.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of metal complexes with 4-tert-Butyl-2,6-diformylphenol and its derived Schiff base ligands.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Schiff Base Ligand | Incomplete reaction; hydrolysis of the imine bond. | Ensure anhydrous reaction conditions. Use a non-polar solvent to azeotropically remove water. A catalytic amount of acid (e.g., a few drops of sulfuric acid) can enhance the reaction rate.[2] |
| Low Yield of Metal Complex | Poor solubility of the ligand or complex; unfavorable pH; steric hindrance from the tert-butyl group. | Use a solvent system in which both the ligand and metal salt are soluble. Adjust the pH to be slightly basic to facilitate deprotonation of the phenolic hydroxyl group.[3] Consider longer reaction times or higher temperatures to overcome steric hindrance. |
| Product is an Oily or Gummy Solid | Presence of impurities, unreacted starting materials, or solvent. | Triturate the product with a non-polar solvent like hexane or pentane to remove organic impurities.[4] Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Incomplete Complexation (Mixture of Ligand and Complex) | Insufficient reaction time or temperature; incorrect stoichiometry. | Increase the reaction time and/or temperature. Ensure the correct molar ratio of ligand to metal salt is used. Monitor the reaction by TLC or ¹H NMR to confirm completion. |
| Formation of an Insoluble Precipitate | The metal complex may be insoluble in the reaction solvent. | Try a different solvent or a solvent mixture. If the complex is highly crystalline, slow addition of an anti-solvent can promote the formation of a filterable solid. |
| Side Reactions or Decomposition | The metal salt or complex is unstable under the reaction conditions. | Use milder reaction conditions (e.g., lower temperature). Ensure the reaction is carried out under an inert atmosphere if the metal ion is susceptible to oxidation. |
Quantitative Data on Reaction Conditions
The optimal reaction conditions for metal complexation can vary depending on the specific metal ion and the amine used to form the Schiff base ligand. The following tables provide representative conditions based on literature reports for similar systems. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Schiff Base Ligand Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | Toluene |
| Temperature | Reflux (78 °C) | Room Temperature | Reflux (111 °C) with Dean-Stark trap |
| Molar Ratio (Diformylphenol:Amine) | 1:2 | 1:2.1 | 1:2 |
| Catalyst | None | Acetic Acid (catalytic) | p-Toluenesulfonic acid (catalytic) |
| Reaction Time | 2-4 hours | 12-24 hours | 4-6 hours |
| Typical Yield | 70-90% | 60-80% | 85-95% |
Table 2: Representative Conditions for Metal Complexation
| Parameter | Metal: Copper(II) | Metal: Zinc(II) | Metal: Nickel(II) |
| Solvent | Methanol/Chloroform | Ethanol | DMF |
| Temperature | Room Temperature | Reflux (78 °C) | 80-100 °C |
| Molar Ratio (Ligand:Metal Salt) | 1:1 | 1:1 | 1:1 |
| Base (optional) | Triethylamine (1 eq.) | Sodium Methoxide (1 eq.) | None |
| Reaction Time | 1-3 hours | 4-6 hours | 12-18 hours |
| Typical Yield | >80% | >75% | >70% |
Experimental Protocols
Protocol 1: Synthesis of a Binuclear Copper(II) Complex
This protocol is adapted from the synthesis of similar binuclear copper(II) complexes.[5]
Step 1: Synthesis of the Schiff Base Ligand
-
In a round-bottom flask, dissolve 4-tert-Butyl-2,6-diformylphenol (1 mmol) in 20 mL of absolute ethanol.
-
Add a solution of the desired primary diamine (e.g., 1,3-diaminopropane, 1 mmol) in 10 mL of absolute ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath.
-
Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of the Binuclear Copper(II) Complex
-
Suspend the Schiff base ligand (0.5 mmol) in 30 mL of methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 15 mL of methanol.
-
Add the copper(II) acetate solution dropwise to the ligand suspension with vigorous stirring.
-
The color of the suspension should change from yellow to green or dark brown upon addition of the metal salt.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration, wash with methanol, and then with a small amount of diethyl ether.
-
Dry the final product in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis of metal complexes.
References
- 1. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preventing side reactions in the synthesis of fluorescent probes from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluorescent probes from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. The guidance focuses on preventing common side reactions and optimizing product yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of fluorescent probes, primarily through Schiff base condensation.
FAQs
Q1: My Schiff base condensation reaction is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in Schiff base synthesis are often due to the reversible nature of the reaction and suboptimal conditions. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The formation of the imine bond is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.
-
Solution: Use a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
-
Steric Hindrance: The bulky tert-butyl group on the aldehyde and potentially bulky groups on the amine can sterically hinder the reaction.
-
Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion.
-
-
Suboptimal pH: The reaction rate is pH-dependent. Strongly acidic conditions can protonate the amine, making it non-nucleophilic, while basic conditions may not be sufficient to catalyze the dehydration step.
-
Solution: The reaction is often catalyzed by a few drops of a weak acid like acetic acid. The optimal pH should be determined empirically for your specific system.
-
-
Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: While a 1:2 molar ratio of the dialdehyde to a monoamine is typical for forming a dual Schiff base, optimizing this ratio by using a slight excess of the more volatile or less expensive reactant can improve the yield.
-
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize their formation?
A2: The presence of two aldehyde groups and a hydroxyl group on 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde can lead to the formation of several side products:
-
Mono-substituted Intermediate (1:1 Adduct): One aldehyde group may react with the amine to form a mono-imine intermediate, which may be present if the reaction does not go to completion.
-
Solution: Ensure a sufficient amount of the amine is used (a slight excess can be beneficial) and increase the reaction time or temperature to promote the second condensation.
-
-
Oligomeric/Polymeric Byproducts: If a diamine is used with the dialdehyde, there is a possibility of forming linear oligomers or polymers instead of the desired cyclic [2+2] or [3+3] macrocyclic products.
-
Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This involves the slow addition of the reactants to a large volume of solvent.
-
-
Hydrolysis of the Product: Schiff bases can be susceptible to hydrolysis, reverting to the starting aldehyde and amine, especially during workup or purification on silica gel.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification via column chromatography, use neutral alumina instead of acidic silica gel to minimize hydrolysis.
-
-
tert-Butyl Group Elimination: Under harsh acidic conditions and high temperatures, the tert-butyl group can be eliminated from the aromatic ring.
-
Solution: Avoid strong acids and excessively high temperatures. Use a mild acid catalyst like acetic acid.
-
Q3: How does the hydroxyl group on the benzene ring affect the reaction?
A3: The ortho-hydroxyl group plays a significant role in the reaction:
-
Catalysis: The hydroxyl group can act as an intramolecular catalyst, facilitating the proton transfer steps involved in imine formation.
-
Hydrogen Bonding: It can form a hydrogen bond with the imine nitrogen in the product, which can stabilize the fluorescent probe and influence its photophysical properties.
-
Side Reactions: While generally stable, under certain conditions (e.g., in the presence of strong bases or alkylating agents), the hydroxyl group could undergo O-alkylation or other side reactions. It is important to choose reaction conditions that are compatible with the phenolic hydroxyl group.
Q4: What is the best method for purifying the final fluorescent probe?
A4: The choice of purification method depends on the properties of your product:
-
Recrystallization: This is the preferred method for solid, stable Schiff bases. It is effective at removing unreacted starting materials and soluble impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: This is useful for non-crystalline products or for separating complex mixtures. As mentioned earlier, use neutral alumina to avoid hydrolysis of the imine.
-
Solvent Washing/Trituration: This can be a quick way to remove highly soluble impurities from a less soluble product by washing or stirring the crude product in a suitable solvent.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the synthesis of Schiff bases from 2,6-diformylphenol derivatives, which are structurally related to 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. Note that optimal conditions will vary depending on the specific amine used.
Table 1: Reaction Conditions for Schiff Base Synthesis with 2,6-Diformylphenols
| Aldehyde Reactant | Amine Reactant | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Diformyl-4-methylphenol | 5-Aminouracil | 1:2 | Methanol | - | Reflux | 4 | >90 |
| 2,6-Diformyl-4-methylphenol | N-Aminopyrimidine | 1:2 | Methanol | - | Reflux | 3 | 85-90 |
| 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde | Various Anilines | 1:1 or 1:2 | Ethanol | Acetic Acid | Reflux | 2-6 | 70-85 |
| 2-Hydroxy-1,3-dicarboxaldehyde | Diamines (for macrocycles) | 1:1 | Methanol/Chloroform | - | Room Temp | 24-72 | 30-60 |
Table 2: Spectroscopic Data for Characterization
| Spectroscopic Technique | Key Feature | Typical Range/Value |
| FT-IR | C=N (imine) stretch | 1600-1650 cm⁻¹ |
| FT-IR | O-H (phenolic) stretch | 3100-3500 cm⁻¹ (often broad) |
| ¹H NMR | -CH=N- (azomethine) proton | δ 8.0-9.0 ppm |
| ¹H NMR | Ar-OH (phenolic) proton | δ 10.0-14.0 ppm (can be broad) |
| ¹³C NMR | -C=N- (azomethine) carbon | δ 150-165 ppm |
Experimental Protocols
General Protocol for the Synthesis of a Symmetrical Schiff Base from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde and a Monoamine
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in anhydrous ethanol (or methanol).
-
Addition of Amine: To this solution, add a solution of 2.1 equivalents of the primary amine in anhydrous ethanol dropwise with stirring.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator to induce crystallization.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of a fluorescent probe.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Crystallization of Macrocycles from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of macrocycles synthesized from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde.
Troubleshooting Guide
Crystallization of macrocycles derived from this compound can be challenging due to factors such as conformational flexibility, potential for polymorphism, and the influence of the bulky tert-butyl group on molecular packing. This guide addresses common issues in a question-and-answer format.
Q1: My macrocycle product has precipitated as an amorphous solid or oil instead of crystals. What should I do?
A1: Amorphous precipitation or oiling out occurs when nucleation is too rapid, preventing the ordered arrangement of molecules into a crystal lattice. Here are several strategies to address this:
-
Reduce Supersaturation Rate:
-
Slower Cooling: If using a temperature-gradient method, decrease the rate of cooling to allow molecules more time to orient themselves.
-
Slow Evaporation: Use a less volatile anti-solvent or decrease the surface area of the opening of the crystallization vessel to slow down the evaporation rate.
-
Vapor Diffusion: Employ a wider range of precipitant concentrations in the reservoir to find the optimal rate of diffusion.
-
-
Solvent System Optimization:
-
Solvent Screening: Experiment with a broader range of solvents and solvent/anti-solvent systems. The ideal solvent should provide moderate solubility for the macrocycle.
-
Viscosity: High viscosity can hinder diffusion and crystal growth. If your solvent is highly viscous, consider diluting it or switching to a less viscous alternative.
-
-
Purity of the Macrocycle:
-
Impurities can inhibit crystal growth or lead to amorphous precipitation. Ensure your macrocycle is of high purity (>95%) using techniques like column chromatography or recrystallization before attempting final crystallization.
-
Q2: I have obtained microcrystals, but they are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A2: The formation of numerous small crystals suggests a high nucleation rate relative to the growth rate. To favor crystal growth over nucleation:
-
Optimize Temperature: Systematically vary the crystallization temperature. Sometimes, a slight increase or decrease in temperature can significantly impact crystal size.
-
Seeding: Introduce a single, well-formed microcrystal (a "seed") into a saturated or slightly supersaturated solution of your macrocycle. This provides a template for further growth, directing the deposition of molecules onto the seed crystal rather than forming new nuclei.
-
Reduce Precipitant Concentration: Lowering the concentration of the precipitant can slow down the crystallization process, allowing for the growth of larger, more ordered crystals.
Q3: My crystals are of poor quality (e.g., twinned, dendritic, or have other morphological defects). How can I improve their quality?
A3: Crystal quality is influenced by various factors, including the presence of impurities, the rate of crystal growth, and mechanical disturbances.
-
Stirring: In some cases, gentle stirring of the crystallization solution can prevent the formation of concentration gradients around the growing crystal, leading to more uniform growth. However, vigorous stirring can induce secondary nucleation and should be avoided.
-
Additive Screening: The addition of small amounts of additives can sometimes improve crystal quality by selectively adsorbing to certain crystal faces and modifying the growth habit.
-
Minimize Vibrations: Isolate your crystallization setup from vibrations, as mechanical shock can induce the formation of new nuclei and disrupt orderly crystal growth.
Q4: The tert-butyl group in my starting material seems to be hindering crystallization. Are there specific strategies to address this?
A4: The bulky and sterically demanding tert-butyl group can indeed influence the packing of macrocycles in the crystal lattice. This steric hindrance can sometimes make it difficult to achieve a well-ordered crystalline state.
-
Co-crystallization: Consider co-crystallization with a suitable guest molecule that can fit into the voids created by the bulky groups and stabilize the crystal lattice through intermolecular interactions.
-
Solvent Choice: The choice of solvent is crucial. Solvents that can interact favorably with the tert-butyl groups (e.g., through van der Waals forces) might help in solvating the molecule effectively and promoting a more ordered arrangement upon crystallization.
-
Conformational Locking: If the macrocycle has significant conformational flexibility, explore conditions that might favor a single, dominant conformation in solution, which can then pack more readily into a crystal lattice. This could involve the use of specific solvents or additives. The steric effects of the tert-butyl group can dictate the reactivity and stability of these types of molecules.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common methods for crystallizing macrocycles derived from this compound?
A: The most frequently employed crystallization techniques for these types of compounds include:
-
Slow Evaporation: A solution of the macrocycle is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration of the macrocycle until it reaches supersaturation and begins to crystallize.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the macrocycle solution is equilibrated against a larger reservoir of a precipitant. The precipitant slowly diffuses into the drop, inducing crystallization.
-
Solvent-Anti-solvent Diffusion: A solution of the macrocycle in a "good" solvent is layered with a "poor" solvent (anti-solvent) in which the macrocycle is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Fractional Crystallization: This method can be used for purification and involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.[2]
Q: What are some recommended starting solvent systems for the crystallization of these macrocycles?
A: While the optimal solvent system is highly dependent on the specific macrocycle, a good starting point is to screen a range of solvents with varying polarities. Common choices for similar organic macrocycles include:
-
Halogenated solvents: Dichloromethane, Chloroform
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Aromatic hydrocarbons: Toluene, Benzene
-
Other solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Often, a combination of a good solvent and a miscible anti-solvent is effective. For example, dissolving the macrocycle in dichloromethane or chloroform and then using methanol or hexane as an anti-solvent for diffusion or layering experiments.
Q: How can I confirm that the crystals I have obtained are of my target macrocycle?
A: Before proceeding to more advanced analysis, a simple melting point determination can be a good indicator of purity and crystallinity. A sharp melting point suggests a pure crystalline compound. For definitive identification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy of the dissolved crystals, Mass Spectrometry, and ultimately Single-Crystal X-ray Diffraction are required.
Data Presentation
Table 1: Troubleshooting Summary for Common Crystallization Problems
| Problem | Potential Cause | Recommended Solutions |
| Amorphous Precipitate / Oil | Rapid supersaturation, Impurities | Slow down cooling/evaporation, Use vapor diffusion, Screen different solvents, Purify the compound further. |
| Microcrystals | High nucleation rate | Lower precipitant concentration, Optimize temperature, Use seeding. |
| Poor Crystal Quality | Impurities, Rapid growth, Vibrations | Purify the compound, Slow down the growth rate, Use additives, Isolate from vibrations. |
| No Crystals Form | Solution is undersaturated, Compound is too soluble | Increase concentration, Use a more effective anti-solvent, Try a different crystallization method. |
Table 2: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Typical Use |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving many organic macrocycles. |
| Alcohols | Methanol, Ethanol | Often used as anti-solvents or in solvent mixtures. |
| Ethers | THF, Diethyl ether | Can be good solvents, sometimes used as anti-solvents. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Good for dissolving more polar macrocycles. |
Experimental Protocols
Protocol 1: General Procedure for Slow Evaporation Crystallization
-
Preparation: Dissolve the purified macrocycle in a suitable solvent (e.g., dichloromethane or chloroform) to create a nearly saturated solution in a clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.
Protocol 2: General Procedure for Vapor Diffusion Crystallization (Sitting Drop)
-
Reservoir Preparation: In the well of a crystallization plate, add a reservoir solution containing a precipitant (e.g., 500 µL of a methanol/dichloromethane mixture).
-
Drop Preparation: On a microbridge placed over the reservoir, place a small drop (1-2 µL) of your concentrated macrocycle solution.
-
Sealing: Seal the well with clear tape or a cover slip to create a closed system.
-
Equilibration: The solvent from the drop will slowly evaporate and equilibrate with the reservoir, while the precipitant from the reservoir will diffuse into the drop, inducing crystallization.
-
Monitoring: Monitor the drop for crystal formation under a microscope over several days.
Visualizations
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Caption: General experimental workflow for the crystallization of macrocycles.
References
Technical Support Center: Purification of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for purifying the reaction products of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. The focus is on common derivatives, such as Schiff bases, and addresses specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde that I will need to purify?
A1: The most frequently synthesized products are Schiff bases, which are formed through the condensation reaction of the aldehyde groups with primary amines.[1][2][3] These compounds are versatile and have applications in medicinal chemistry and materials science.[2]
Q2: What are the primary impurities I should expect in my crude reaction mixture?
A2: Common impurities include unreacted 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, unreacted amine starting materials, the solvent used for the reaction, and potential side-products. One common side-product from aldehyde reactions is the corresponding carboxylic acid, formed via air oxidation.[4]
Q3: Which purification technique is best for my product?
A3: The choice of purification technique depends on the properties of your product and the impurities present.
-
Recrystallization: Ideal for solid products with good thermal stability and differential solubility in a suitable solvent compared to impurities.
-
Column Chromatography: A versatile technique for separating compounds based on polarity.[5][6] It is effective for removing both polar and non-polar impurities. However, some aldehydes may be prone to decomposition on standard silica gel.[4]
-
Bisulfite Extraction: A highly specific and efficient method for removing unreacted aldehydes from the product mixture.[7][8] This technique relies on the formation of a water-soluble bisulfite adduct with the aldehyde, allowing for easy separation via liquid-liquid extraction.[4][7]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target compounds.
Problem 1: My purified solid product is still contaminated with the starting aldehyde.
-
Cause: The polarity of the product and the starting aldehyde may be too similar for effective separation by column chromatography, or the recrystallization solvent did not sufficiently differentiate between the two.
-
Solution: Use a selective chemical extraction method. A bisulfite wash is highly effective at removing residual aldehydes.[7][8] By converting the aldehyde into a water-soluble bisulfite adduct, it can be easily removed from the organic phase containing your product.[4] This method can achieve purities greater than 95%.[7]
Problem 2: My product appears to be decomposing during column chromatography on silica gel.
-
Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, particularly aldehydes or Schiff bases.[4]
-
Solution 1: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a base, such as triethylamine, and then removing the solvent.
-
Solution 2: Use a different stationary phase. Alumina is a common alternative to silica gel and is available in neutral, acidic, or basic forms.[5] Choose the form that is most compatible with your compound's stability.
-
Solution 3: Minimize contact time. Use flash column chromatography to reduce the time your compound spends on the stationary phase.
Problem 3: The separation between my product and an impurity is very poor on TLC and column chromatography.
-
Cause: The solvent system (mobile phase) is not optimized for your specific separation.
-
Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC).[5]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether.[4]
-
Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from all impurity spots.
-
Consider using a three-component solvent system for difficult separations.
-
Problem 4: I have a low yield after recrystallization.
-
Cause 1: The chosen solvent is too good at dissolving your product, even at low temperatures.
-
Solution 1: Use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Cause 2: The product precipitated too quickly, trapping impurities and reducing the isolated yield of pure crystals.
-
Solution 2: Ensure slow cooling. After dissolving your compound, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Data Summary
The following table summarizes typical quantitative data for purification methods applicable to aldehyde derivatives.
| Purification Method | Analyte | Typical Yield | Typical Purity | Source |
| Bisulfite Extraction | Aromatic Aldehydes | >95% | >95% | [7] |
| Schiff Base Synthesis | Various | 75-85% | Not Specified | [1] |
| Schiff Base Synthesis | Sterically Hindered Catechols | up to 97% | Not Specified | [3] |
| Recrystallization | Schiff Bases | 65-85% | High (Assumed) | [9] |
Experimental Protocols
Protocol 1: Purification via Column Chromatography
This protocol provides a general workflow for purifying products using a silica gel column.
-
Solvent System Selection: Use TLC to determine an optimal mobile phase. A common starting point for aromatic aldehydes and their derivatives is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[4]
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Selective Removal of Aldehydes via Bisulfite Extraction
This protocol is adapted from established methods for separating aromatic aldehydes.[7][8]
Caution: This procedure can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[7][8]
-
Dissolution: Dissolve the crude product mixture (e.g., 1 gram) in a suitable organic solvent like methanol (20 mL) or dimethylformamide (for less soluble mixtures) and transfer to a separatory funnel.[7][8]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the mixture vigorously for several minutes.[7] The reaction can be slow, requiring good stirring.[4]
-
Extraction:
-
Separation: Allow the layers to separate and drain the lower aqueous layer. The purified product remains in the organic layer.
-
Washing: Wash the organic layer with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the aldehyde-free product. Purity can be confirmed by ¹H NMR spectroscopy.[7]
Visual Workflows
Caption: Decision tree for selecting a primary purification technique.
Caption: Step-by-step workflow for purification by column chromatography.
Caption: Workflow for the selective removal of aldehydes via bisulfite extraction.
References
- 1. schiff bases synthesis: Topics by Science.gov [science.gov]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. magritek.com [magritek.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
Catalyst Selection for Optimizing Condensation Reactions: A Technical Support Center for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting catalysts for optimizing condensation reactions involving 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of condensation reactions performed with this compound?
A1: this compound is a derivative of salicylaldehyde and is primarily used in condensation reactions to form Schiff bases, particularly salen-type ligands, when reacted with amines.[1][2] It can also undergo Knoevenagel-type condensations with active methylene compounds like malononitrile.[3][4]
Q2: What are the key factors to consider when selecting a catalyst for these reactions?
A2: The choice of catalyst depends on the specific reaction. For Schiff base formation, often no catalyst is needed, and the reaction can proceed by simply heating the reactants. However, for challenging substrates or to improve yields, acid or base catalysis can be employed. For Knoevenagel-type reactions, basic catalysts are generally preferred. The choice of solvent and reaction temperature are also critical factors that can significantly influence the reaction outcome.[5][6]
Q3: Which catalysts are commonly used for condensation reactions of substituted salicylaldehydes?
A3: A variety of catalysts have been reported for condensation reactions of salicylaldehydes and their derivatives:
-
Basic Catalysts: Inorganic bases like Na2CO3 and NaHCO3, as well as organic bases such as triethylamine (Et3N) and piperidine, are commonly used.[3][7] Solid bases like KF/Al2O3 and hydrotalcite-derived mixed metal oxides have also been shown to be effective.[3][6]
-
Acid Catalysts: While less common for Schiff base formation, acids can be used. For some specific condensations, Brønsted acids like sulfuric acid or triflic acid have been employed, though this can lead to side reactions.[8]
-
Organocatalysts: Amino acids like L-proline have been successfully used to catalyze the three-component reaction of salicylaldehyde, malononitrile, and indole.[3]
-
Biocatalysts: Enzymes, such as lipase, have been shown to catalyze the condensation of substituted salicylaldehydes with malononitrile, particularly under microwave irradiation.[4][9]
Troubleshooting Guide
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
A4: Low yields in condensation reactions can stem from several factors:
-
Suboptimal Catalyst: The chosen catalyst may not be effective for your specific substrates. Consider screening a range of catalysts with different properties (acidic, basic, organocatalytic).
-
Incorrect Solvent: The reaction may not proceed well in certain solvents. Protic solvents like water and alcohols can sometimes hinder the reaction.[5] Aprotic solvents like toluene, trichloroethylene, or acetonitrile might be more suitable.[5][8]
-
Inappropriate Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of reactants or products. Optimization of the reaction temperature is crucial.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]
-
Purity of Reactants: Impurities in the starting materials, especially in this compound, can interfere with the reaction. Ensure the purity of your reactants before starting the experiment.
Q5: I am observing the formation of multiple products (side reactions). How can I minimize them?
A5: The formation of side products is a common issue. Here are some strategies to improve selectivity:
-
Choice of Catalyst: A milder catalyst might be necessary to avoid side reactions. For instance, if strong bases are causing undesired reactions, consider using a weaker base or an organocatalyst.
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants can be critical, especially in multi-component reactions.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Stepwise Addition: In some cases, adding one reactant slowly to the reaction mixture can help to control the reaction and minimize the formation of byproducts.
Q6: The purification of my product is difficult. What can I do?
A6: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: For complex mixtures, column chromatography on silica gel or alumina can be used to separate the desired product from impurities. A careful selection of the eluent system is key to achieving good separation.
-
Washing: If the impurities are soluble in a solvent in which the product is not, washing the crude product with that solvent can be a simple and effective purification step.
Data Presentation
Table 1: Catalyst Performance in Condensation Reactions of Substituted Salicylaldehydes
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lipase (BSL2) | Substituted Salicylaldehyde, Malononitrile | Not Specified | 60 (Microwave) | 5-20 min | 85-98 | [4][9] |
| L-proline | Salicylaldehyde, Malononitrile, Indole | Not Specified | Not Specified | Not Specified | 90 | [3] |
| Et3N | Salicylaldehyde, Malononitrile | CH3OH | Not Specified | Not Specified | 94 | [3] |
| Na2CO3 | Salicylaldehyde, Malononitrile | H2O | Not Specified | Not Specified | 90 | [10] |
| KF/Al2O3 | Salicylaldehyde, Dimedone | Not Specified | Not Specified | Not Specified | High | [3] |
| Piperidine | Salicylaldehyde, Diethylmalonate | Toluene | Not Specified | Not Specified | Kinetically Studied | [7] |
| FIBAN-K1 (sulfonic cation exchanger) | Hydroxybenzaldehydes, β-naphthol | Trichloroethylene | Boiling | 30 min | Not Specified | [5] |
| H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5 | 2'-hydroxyacetophenone, Benzaldehyde | DMSO | 140-160 | 3h | 40-50 (Conversion) | [11] |
Experimental Protocols
Generalized Protocol for Schiff Base Formation (Salen-type Ligand Synthesis)
This protocol is a general guideline for the condensation of this compound with a diamine to synthesize a salen-type ligand.[2][12][13]
-
Dissolution of Aldehyde: Dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Amine: To the stirred solution, add 0.5 equivalents of the diamine (for a 2:1 aldehyde:amine condensation) either neat or as a solution in the same solvent.
-
Reaction Conditions:
-
Catalyst (Optional): If required, add a catalytic amount of a suitable acid or base.
-
Temperature: Heat the reaction mixture to reflux and maintain the temperature for the desired period.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Isolation of Product:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Mandatory Visualization
Caption: Experimental workflow for a typical condensation reaction.
Caption: Decision tree for catalyst selection in condensation reactions.
References
- 1. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Kinetic study of the condensation of salicylaldehyde with diethyl malonate in a nonpolar solvent catalyzed by secondary amines | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Salen ligand - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction Rate of 4-tert-Butyl-2,6-diformylphenol with Amines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 4-tert-Butyl-2,6-diformylphenol with amines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the experimental investigation of solvent effects on the reaction of 4-tert-Butyl-2,6-diformylphenol with amines.
Q1: My reaction rate is much slower than expected. What are the potential causes?
A1: Several factors can contribute to a slow reaction rate:
-
Solvent Choice: The polarity and protic nature of the solvent play a crucial role. Protic solvents (e.g., ethanol, methanol) can solvate the amine reactant, potentially reducing its nucleophilicity and slowing the initial attack on the carbonyl group. Nonpolar aprotic solvents (e.g., toluene, hexane) may lead to poor solubility of reactants. Polar aprotic solvents (e.g., DMF, DMSO) often provide a good balance of solubility and reactant activity.
-
Steric Hindrance: The bulky tert-butyl group on the phenol and potentially bulky substituents on the amine can sterically hinder the approach of the nucleophilic amine to the electrophilic aldehyde carbons. This steric hindrance is a significant factor in the reactivity of this substrate.
-
Water Content: The formation of a Schiff base is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and promote the reverse hydrolysis of the imine. Ensure you are using anhydrous solvents and consider adding a dehydrating agent like molecular sieves.
-
Catalyst: While many Schiff base formations proceed without a catalyst, an acid or base catalyst can sometimes accelerate the reaction. However, with sterically hindered reactants, the effect of a catalyst may be less pronounced.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: A common side product is the mono-substituted intermediate where the amine has reacted with only one of the two formyl groups. To favor the formation of the desired di-substituted product, you can try the following:
-
Stoichiometry: Use a stoichiometric excess of the amine (e.g., 2.2 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can promote the second substitution. However, be mindful of potential degradation of reactants or products at elevated temperatures. Monitor the reaction progress by TLC or NMR to determine the optimal conditions.
Q3: How can I effectively remove water from the reaction to improve the yield?
A3: To shift the equilibrium towards the product, water removal is critical. Here are some effective methods:
-
Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Dehydrating Agents: The addition of anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
Q4: The solubility of my reactants is poor in the chosen solvent. What should I do?
A4: Poor solubility will significantly impede the reaction rate.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A mixture of co-solvents can sometimes improve solubility.
-
Temperature: Gently heating the reaction mixture can increase the solubility of the reactants.
Data Presentation: Illustrative Solvent Effects on Reaction Rate
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Reaction Rate | Rationale |
| n-Hexane | Nonpolar Aprotic | 1.9 | Very Slow | Poor solubility of reactants is likely to be the primary limiting factor. |
| Toluene | Nonpolar Aprotic | 2.4 | Slow to Moderate | Better solubility than hexane. Allows for azeotropic removal of water. |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate | Good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate to Fast | Good balance of polarity and ability to dissolve reactants. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | High polarity can stabilize charged intermediates in the reaction mechanism. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast | High polarity and good solvating power for a wide range of reactants. |
| Ethanol | Polar Protic | 24.6 | Slow | Protic nature can solvate the amine, reducing its nucleophilicity through hydrogen bonding. |
| Methanol | Polar Protic | 32.7 | Slow | Similar to ethanol, the protic nature can hinder the reaction rate. |
Experimental Protocols
Experimental Workflow for Kinetic Analysis
The general workflow for investigating the solvent effects on the reaction rate is outlined below.
Detailed Methodology 1: Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable when the Schiff base product has a distinct UV-Vis absorption band that does not overlap significantly with the reactants.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
Amine of interest
-
Anhydrous solvents (e.g., acetonitrile, THF, toluene)
-
Quartz cuvettes
-
-
Procedure: a. Determine the wavelength of maximum absorbance (λmax) for the Schiff base product in each solvent by preparing a solution of the purified product. b. Prepare stock solutions of known concentrations of 4-tert-Butyl-2,6-diformylphenol and the amine in the chosen anhydrous solvent. c. Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C). d. In a quartz cuvette, place the appropriate volume of the 4-tert-Butyl-2,6-diformylphenol solution. e. Initiate the reaction by adding the amine solution to the cuvette, quickly mix by inverting, and immediately start recording the absorbance at the λmax of the product as a function of time. f. Continue data collection until the reaction appears to be complete (i.e., the absorbance reading stabilizes). g. The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. The rate constant can then be calculated using the appropriate rate law.
Detailed Methodology 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method is powerful as it allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Materials:
-
4-tert-Butyl-2,6-diformylphenol
-
Amine of interest
-
Anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d₆, Toluene-d₈)
-
NMR tubes
-
-
Procedure: a. Acquire reference ¹H NMR spectra of the starting materials and the purified Schiff base product to identify characteristic peaks for each species. The aldehyde protons of the starting material (around 10 ppm) and the imine protons of the product (around 8-9 ppm) are often well-resolved. b. In an NMR tube, dissolve a known amount of 4-tert-Butyl-2,6-diformylphenol in the chosen deuterated solvent. c. Add a known amount of the amine to the NMR tube. d. Quickly acquire a series of ¹H NMR spectra at regular time intervals. e. Integrate the characteristic peaks of the reactant and product in each spectrum. f. The relative concentrations of the species at each time point can be determined from the integration values. g. Plot the concentration of a reactant or product as a function of time to determine the reaction rate and calculate the rate constant.
Signaling Pathways and Logical Relationships
The formation of the di-substituted Schiff base from 4-tert-Butyl-2,6-diformylphenol proceeds through a two-step mechanism involving a mono-substituted intermediate.
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. The bulky tert-butyl group on this molecule presents unique steric challenges that can affect reaction outcomes. This guide offers strategies to overcome these challenges in common reactions.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance from the tert-butyl group affect the reactivity of the aldehyde and hydroxyl groups?
A1: The bulky tert-butyl group at the 5-position primarily hinders the adjacent aldehyde group at the 1-position and, to a lesser extent, the hydroxyl group at the 2-position. This can lead to lower reaction rates or require more forcing reaction conditions compared to less hindered analogues. The aldehyde at the 3-position is generally more accessible.
Q2: I am observing low yields in my condensation reactions. What are the likely causes?
A2: Low yields are a common issue and can be attributed to several factors:
-
Steric Hindrance: The primary reason is the steric bulk of the tert-butyl group impeding the approach of nucleophiles to the adjacent aldehyde group.
-
Reaction Conditions: Inadequate temperature, reaction time, or suboptimal catalyst choice can result in incomplete conversion.
-
Reagent Steric Bulk: Very bulky nucleophiles may struggle to react even at the less hindered 3-aldehyde position.
-
Deactivation: The electron-donating nature of the hydroxyl and tert-butyl groups can influence the electrophilicity of the aldehyde groups.
Q3: Is it possible to achieve selective reaction at only one of the two aldehyde groups?
A3: Yes, selective mono-functionalization is often possible. The aldehyde at the 3-position is electronically and sterically differentiated from the one at the 1-position. The aldehyde at the 3-position is generally more reactive towards nucleophiles. For instance, in the analogous compound, 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, selective formation of a Schiff base at the 3-position has been reported.
Q4: What general strategies can be employed to improve reaction success with this substrate?
A4: Consider the following strategies:
-
Higher Temperatures and Longer Reaction Times: To overcome the activation energy barrier imposed by steric hindrance.
-
Use of Catalysts: Acid or base catalysts can enhance the electrophilicity of the aldehyde or the nucleophilicity of the reacting partner, respectively. Lewis acid catalysis may also be effective.
-
Less Bulky Reagents: Whenever possible, choose smaller nucleophiles to minimize steric clashes.
-
Protecting Groups: In multi-step syntheses, consider protecting the more reactive aldehyde or the hydroxyl group to direct the reaction to the desired site.
Troubleshooting Guides
Schiff Base Formation
This guide focuses on the common challenge of forming a mono-Schiff base, a frequent objective with this difunctional aldehyde.
Table 1: Troubleshooting Guide for Mono-Schiff Base Formation
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or very low conversion to product | 1. Insufficient reaction temperature or time. 2. Steric hindrance preventing nucleophilic attack. 3. Ineffective catalysis. | 1. Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC. 2. Use a less sterically demanding amine if possible. 3. Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, TiCl₄). |
| Formation of a mixture of mono- and di-substituted products | 1. Reaction conditions are too harsh, leading to reaction at both aldehyde sites. 2. Use of a large excess of the amine. | 1. Reduce the reaction temperature or time. 2. Use a 1:1 stoichiometry of the aldehyde to the amine. |
| Product decomposes upon workup or purification | 1. The resulting imine is unstable to aqueous acid or silica gel. 2. High temperatures during solvent evaporation. | 1. Perform a non-aqueous workup if possible. Neutralize the reaction mixture before extraction. 2. Use a different purification method, such as recrystallization or chromatography on neutral alumina. 3. Remove solvent under reduced pressure at a lower temperature. |
| Reaction stalls at an intermediate stage | 1. The hemiaminal intermediate does not dehydrate to the imine. 2. Catalyst deactivation. | 1. Add a dehydrating agent, such as molecular sieves, or use a Dean-Stark apparatus to remove water. 2. Add a fresh portion of the catalyst. |
Experimental Protocols
Detailed Protocol for Selective Mono-Schiff Base Formation
This protocol is a representative procedure for the selective condensation of an amine at the more reactive 3-aldehyde position of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde.
Objective: To synthesize 3-((arylimino)methyl)-5-tert-butyl-2-hydroxybenzaldehyde.
Materials:
-
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
-
Substituted aniline (e.g., 2,4-dichloroaniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde (1.0 eq.) in a minimal amount of ethanol.
-
Addition of Amine: To this solution, add the substituted aniline (1.0 eq.) dissolved in ethanol.
-
Addition of Catalyst: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture onto crushed ice. Collect the resulting solid by filtration, wash with water, and dry.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for diagnosing and solving low yield issues.
Reaction Pathway for Selective Mono-Schiff Base Formation
Caption: The reaction pathway for selective Schiff base formation.
Concept of Protecting Group Strategy for Selective Reaction
Caption: A logical diagram illustrating the use of a protecting group.
overcoming solubility issues in the synthesis of metal-organic frameworks with 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Technical Support Center: Synthesis of Metal-Organic Frameworks with 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Welcome to the technical support center for the synthesis of metal-organic frameworks (MOFs) utilizing the ligand this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Ligand Solubility and Handling
Q1: I am having difficulty dissolving the this compound ligand. What are the recommended solvents?
-
Primary Recommended Solvents: High-boiling point, polar aprotic solvents are generally the first choice for solvothermal MOF synthesis. These include:
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylacetamide (DMAc)
-
-
Troubleshooting Poor Solubility: If the ligand remains poorly soluble in the chosen primary solvent, consider the following approaches:
-
Sonication and Heating: Gently heat the mixture while sonicating to aid dissolution. Be cautious not to degrade the ligand with excessive heat before the solvothermal reaction.
-
Co-solvent Systems: Introduce a co-solvent to modulate the polarity of the reaction mixture. The addition of a less polar solvent like tetrahydrofuran (THF) or dioxane in a controlled ratio with DMF or DMSO can sometimes improve the solubility of bulky, less polar ligands.
-
Use of a Base: The phenolic hydroxyl group on the ligand is acidic. Adding a small amount of a suitable base can deprotonate this group, forming a salt that is often more soluble in polar solvents. Triethylamine (TEA) or other organic bases are commonly used. However, be aware that the choice and amount of base can significantly influence the final MOF structure and crystallinity.
-
Q2: What are the physical properties of this compound that I should be aware of?
A2: Understanding the basic properties of your ligand is crucial for successful synthesis.
| Property | Value | Reference |
| Synonyms | 4-tert-Butyl-2,6-diformylphenol, 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde | [1][2] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [1] |
| Melting Point | 99-103 °C | [2] |
Note: The melting point is an important parameter for setting the upper limit of pre-heating for solubilization before the sealed solvothermal reaction.
MOF Synthesis and Crystallization
Q3: My solvothermal reaction with this compound is not yielding any crystalline product. What are the likely causes and solutions?
A3: A lack of crystalline product can stem from several factors, often related to the reaction conditions and the inherent properties of the bulky ligand.
-
Issue 1: Incomplete Ligand Dissolution: If the ligand is not fully dissolved at the start of the reaction, it can lead to the formation of amorphous material or no product at all.
-
Solution: Ensure complete dissolution of the ligand before sealing the reaction vessel, using the methods described in A1 . A clear initial solution is a good indicator.
-
-
Issue 2: Inappropriate Solvent System: The polarity and coordinating ability of the solvent play a critical role in MOF crystallization.
-
Solution: Experiment with different solvents or co-solvent systems. The table below provides a starting point for solvent selection.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| DMF | 153 | 36.7 | Most common solvent for MOF synthesis. |
| DEF | 177 | 29.6 | Higher boiling point than DMF, can influence crystal growth. |
| DMSO | 189 | 46.7 | Highly polar, good for dissolving many organic compounds. |
| Ethanol | 78 | 24.5 | Often used as a co-solvent or for washing. |
| THF | 66 | 7.6 | Less polar, can be a useful co-solvent for non-polar ligands. |
-
Issue 3: Suboptimal Reaction Temperature and Time: Solvothermal synthesis is highly dependent on temperature and reaction duration.
-
Solution: Systematically vary the reaction temperature and time. A typical starting range is 80-150°C for 24-72 hours. The bulky tert-butyl group may sterically hinder the framework assembly, potentially requiring longer reaction times or higher temperatures to achieve crystallinity.
-
-
Issue 4: Incorrect pH or Modulator Concentration: The presence of modulators (e.g., acids or bases) can dramatically affect the kinetics of MOF formation and the resulting crystal quality.
-
Solution: If using a base to aid solubility, screen different concentrations. Alternatively, the addition of a small amount of a modulator like hydrochloric acid (HCl) or acetic acid can sometimes promote the formation of well-defined crystals.
-
Q4: I have obtained a product, but it appears to be amorphous or has very poor crystallinity based on powder X-ray diffraction (PXRD). How can I improve the crystallinity?
A4: Improving the crystallinity of a MOF synthesized with a sterically demanding ligand like this compound often requires fine-tuning the reaction kinetics.
-
Slower Reaction Rate: Rapid precipitation often leads to amorphous materials. To slow down the reaction and encourage the growth of larger, more ordered crystals, you can:
-
Decrease the reaction temperature.
-
Reduce the concentration of the reactants.
-
Employ a solvent system where the reactants have slightly lower solubility.
-
-
Post-Synthetic Solvent-Assisted Linker Exchange (SALE): If direct synthesis is consistently failing, an alternative is to synthesize a known, stable MOF and then exchange its original linkers with this compound post-synthetically. This can sometimes yield crystalline materials that are difficult to obtain directly.[3]
Experimental Protocols and Visualizations
General Solvothermal Synthesis Protocol
This protocol provides a general starting point for the synthesis of a MOF using this compound. Optimization will likely be necessary.
-
Reactant Preparation: In a typical synthesis, the metal salt and this compound are combined in a molar ratio that depends on the desired MOF topology.
-
Dissolution: The ligand is dissolved in the chosen solvent (e.g., DMF) in a glass vial. Sonication and gentle heating may be applied. The metal salt is dissolved separately in a small amount of the same solvent.
-
Mixing: The metal salt solution is added to the ligand solution. If a modulator is used, it is typically added at this stage.
-
Solvothermal Reaction: The vial is tightly sealed and placed in a programmable oven. The temperature is ramped up to the desired reaction temperature and held for a specified duration.
-
Cooling and Isolation: The oven is cooled down to room temperature. The resulting solid product is isolated by centrifugation or filtration.
-
Washing and Activation: The product is washed several times with fresh solvent (e.g., DMF followed by a more volatile solvent like ethanol or acetone) to remove unreacted starting materials. The final product is then activated by heating under vacuum to remove the solvent from the pores.
Visual Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems during the synthesis of MOFs with this compound.
Caption: Troubleshooting workflow for ligand dissolution.
Logical Diagram for Optimizing Crystallinity
This diagram outlines the decision-making process for improving the crystallinity of the synthesized MOF.
Caption: Decision tree for improving MOF crystallinity.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde: HPLC vs. Alternative Methods
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like this compound is a critical aspect of drug development and chemical manufacturing. The presence of impurities can affect the safety, efficacy, and stability of the final product. Therefore, robust and validated analytical methods are essential for accurate purity determination and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds. However, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed, each with its own set of advantages and limitations. This guide will focus on a proposed validated HPLC method for this compound and compare it with GC and CE.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol: HPLC Method
Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC or equivalent with a PDA detector.
-
Column: Zorbax SB Phenyl (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using a mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20.1-25 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Further dilutions can be made as required.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
HPLC Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose[2][3][4][5]. The validation parameters are summarized in the table below.
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurity peaks and placebo components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area with a correlation coefficient (R²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain reliable with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.
Caption: Logical workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be considered for the purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for volatile and thermally stable compounds[6][7][8]. For this compound, a purity of >98.0% is often determined by GC[9].
Experimental Protocol: GC Method (Illustrative)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injection Mode: Split (e.g., 50:1).
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be an alternative for the analysis of aldehydes[10][11][12]. CE offers advantages such as short analysis times and low solvent consumption.
Experimental Protocol: CE Method (Illustrative)
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte: 20 mM borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: 254 nm.
Performance Comparison
The following table provides a comparative overview of HPLC, GC, and CE for the purity analysis of this compound.
Table 2: Comparison of Analytical Methods for Purity Analysis
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of charged species in an electric field. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Suitable for charged or chargeable analytes. |
| Selectivity | High, can be tuned by varying mobile phase and stationary phase. | High, particularly with mass spectrometry (MS) detection. | Very high, based on charge-to-size ratio. |
| Sensitivity | Good, with UV and MS detectors. | Very high, especially with FID and MS detectors. | Good, but can be limited by the small injection volume. |
| Analysis Time | Typically 15-30 minutes. | Can be faster than HPLC, typically 10-20 minutes. | Very fast, often less than 10 minutes. |
| Solvent Consumption | Moderate to high. | Low (carrier gas). | Very low. |
| Robustness | Generally robust and well-established. | Robust, but susceptible to issues with non-volatile residues. | Can be less robust due to capillary surface effects. |
| Derivatization | Not typically required. | May be required for polar or non-volatile compounds. | May be required for neutral compounds. |
Conclusion
For the purity analysis of this compound, a validated HPLC method offers a robust and reliable approach, particularly for quantifying non-volatile impurities. The proposed reversed-phase HPLC method with UV detection is a suitable starting point for method development and validation.
Gas Chromatography is also a viable and established technique for this compound, especially for assessing volatile impurities. The choice between HPLC and GC will depend on the specific impurity profile of interest.
Capillary Electrophoresis presents a high-efficiency, low-solvent consumption alternative, although it may require more specialized expertise for method development and can be less robust for routine quality control applications.
Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the method's performance characteristics, the nature of the potential impurities, and the specific requirements of the analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. longdom.org [longdom.org]
- 9. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorescent Sensors Derived from Substituted Salicylaldehydes for Metal Ion Detection
A new generation of fluorescent sensors based on substituted salicylaldehydes is providing researchers with powerful tools for the selective and sensitive detection of various metal ions. These sensors, often synthesized through a straightforward one-step Schiff base condensation, offer significant advantages in terms of cost-effectiveness and ease of preparation. This guide provides a comparative overview of the performance of several such sensors, detailing their synthesis, sensing capabilities, and underlying signaling mechanisms to aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their specific applications.
This comparative study focuses on four representative fluorescent sensors derived from substituted salicylaldehydes, each tailored for the detection of a specific metal ion: Aluminum (Al³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Lead (Pb²⁺). The performance of these sensors is evaluated based on key metrics including their limit of detection (LOD), response time, and the stoichiometry of the sensor-metal ion complex.
Performance Comparison of Salicylaldehyde-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by its ability to detect minute quantities of a target analyte with high specificity and a rapid response. The following table summarizes the key performance indicators of the selected salicylaldehyde-derived sensors for different metal ions.
| Sensor Derivative | Target Ion | Limit of Detection (LOD) | Response Time | Stoichiometry (Sensor:Ion) | Signaling Mechanism |
| 5-Methyl Salicylaldehyde Schiff Base | Al³⁺ | 0.281 µM[1] | ~80 seconds[1] | 1:1[1] | CHEF / ESIPT Inhibition |
| 5-Chloro-2-hydroxybenzylidene Derivative | Zn²⁺ | 11.96 nM | Not specified | 2:1 | CHEF |
| Salicylaldehyde Benzoyl Hydrazone | Cu²⁺ | 28.4 nM[2] | < 1 minute[2] | 1:1[3] | Fluorescence Quenching |
| Salicylaldehyde Phenylhydrazone | Pb²⁺ | 0.63 µM | Not specified | 1:1 | PET |
Signaling Pathways and Experimental Workflows
The detection of metal ions by these fluorescent sensors is underpinned by distinct signaling mechanisms. These mechanisms, along with a typical experimental workflow for sensor synthesis and application, are illustrated in the diagrams below.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
assessing the performance of 4-tert-Butyl-2,6-diformylphenol-based catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the performance of catalysts derived from 4-tert-Butyl-2,6-diformylphenol in two key chemical transformations: the ring-opening polymerization (ROP) of rac-lactide and the aerobic oxidation of 3,5-di-tert-butylcatechol. The performance of these catalysts is compared with relevant alternatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate replication and further research.
Ring-Opening Polymerization of rac-Lactide
The ring-opening polymerization of lactide is a crucial process for the production of biodegradable polylactic acid (PLA). The steric and electronic properties of the catalyst's ligand framework play a significant role in the activity, selectivity, and control of the polymerization. This section evaluates a titanium catalyst featuring a ligand derived from 4-tert-Butyl-2,6-diformylphenol and compares its performance with other Group 4 metal-based catalysts.
Performance Comparison of Catalysts for rac-Lactide ROP
The following table summarizes the performance of a binuclear titanium complex derived from an amine bis(phenolate) ligand bearing a tert-butyl group, alongside other relevant titanium and zirconium catalysts. The data highlights the influence of the ligand's steric bulk and the metal center on the catalytic conversion.
| Catalyst ID | Catalyst Description | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1 | Binuclear Ti complex with tert-butyl substituted amine bis(phenolate) ligand | 100:1 | 130 | 24 | 40 | [1] |
| 2 | Tetrametallic Ti cluster with methyl substituted amine bis(phenolate) ligand | 100:1 | 130 | 24 | 30 | [1] |
| 3 | Binuclear Ti complex with hydrogen substituted amine bis(phenolate) ligand | 100:1 | 130 | 24 | 73 | [1] |
| 4 | Monometallic bis(ABP) Zr complex | 100:1 | 130 | 24 | >99 | [1] |
| 5 | Trinuclear oxo-bridged Zr cluster | 100:1 | 130 | 24 | 95 | [1] |
Note: The ligands for catalysts 1, 2, and 3 are derived from substituted phenols, with the tert-butyl group in catalyst 1 originating from a precursor related to the guide's topic.
The data indicates that the steric bulk of the tert-butyl group in catalyst 1 may contribute to a moderate conversion compared to the less sterically hindered analogue (catalyst 3 ). However, it shows better performance than the tetrametallic cluster with a smaller methyl substituent (catalyst 2 ), suggesting that nuclearity also plays a crucial role. Zirconium-based catalysts (4 and 5 ) generally exhibit higher activity under these conditions.
Experimental Protocols
General Procedure for Ring-Opening Polymerization of rac-Lactide: [1]
All manipulations were performed under a nitrogen atmosphere using standard Schlenk techniques or in a glovebox. Toluene was dried using a solvent purification system. rac-Lactide was purified by recrystallization from toluene and sublimed before use.
In a typical experiment, a vial was charged with the specified amount of catalyst (e.g., 1 mol%) and rac-lactide (e.g., 100 equivalents). Toluene was added as the solvent. The vial was sealed and placed in a preheated oil bath at 130 °C. The polymerization was allowed to proceed for 24 hours. After the specified time, the reaction was quenched by cooling the vial in an ice bath and opening it to the air. The polymer was dissolved in dichloromethane and precipitated by adding cold methanol. The resulting polymer was collected by filtration and dried under vacuum to a constant weight. The conversion was determined by ¹H NMR spectroscopy by comparing the integration of the methine protons of the polymer and the monomer.
Reaction Pathway: Coordination-Insertion Mechanism for ROP of Lactide
The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of lactide catalyzed by a metal alkoxide complex.
Caption: Coordination-insertion mechanism for lactide polymerization.
Aerobic Oxidation of 3,5-di-tert-butylcatechol
Catalysts derived from substituted phenols are often employed in oxidation reactions, mimicking the function of enzymes like catechol oxidase. This section evaluates the performance of a copper complex of a Schiff base ligand derived from a substituted salicylaldehyde in the aerobic oxidation of 3,5-di-tert-butylcatechol and compares it with other copper and manganese-based catalysts.
Performance Comparison of Catalysts for Catechol Oxidation
The table below presents the catalytic activity, expressed as the turnover number (kcat), for various metal complexes in the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).
| Catalyst ID | Catalyst Description | Substrate | Solvent | kcat (h⁻¹) | Reference |
| 6 | Mononuclear Cu(II) Schiff base complex | 3,5-DTBC | Methanol | 2,560 | [2] |
| 7 | Dinuclear Cu(II) complex with bridging phenoxo moieties | 3,5-DTBC | Methanol | 7,200 | [3] |
| 8 | Di-μ-hydroxo-dicopper(II) complex with tmeda ligand | 3,5-DTBC | Acetonitrile | 142 | [4] |
| 9 | Mononuclear Mn(II) complex | 3,5-DTBC | Methanol | - | [2] |
Note: While not directly derived from 4-tert-Butyl-2,6-diformylphenol, catalyst 6 is based on a related substituted salicylaldehyde Schiff base, making it a relevant point of comparison.
The data shows that the dinuclear copper complex (7 ) exhibits significantly higher catalytic activity than the mononuclear complex (6 ), suggesting a cooperative effect between the metal centers. The nature of the ligand and the solvent also have a profound impact on the catalytic efficiency, as seen by the lower activity of catalyst 8 in acetonitrile.
Experimental Protocols
General Procedure for Catalytic Oxidation of 3,5-di-tert-butylcatechol: [2]
The catalytic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) was monitored spectrophotometrically by following the increase in the absorbance of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), at its absorption maximum (around 400 nm).
In a typical experiment, a solution of the catalyst in the appropriate solvent (e.g., methanol) was prepared in a quartz cuvette. The reaction was initiated by adding a solution of 3,5-DTBC in the same solvent to the cuvette. The final concentrations of the catalyst and substrate were in the range of 10⁻⁴ M and 10⁻² M, respectively. The reaction was carried out at a constant temperature (e.g., 25 °C) under aerobic conditions. The change in absorbance at 400 nm was recorded over time using a UV-Vis spectrophotometer. The initial rate of the reaction was determined from the linear portion of the absorbance versus time plot. The turnover number (kcat) was calculated from the initial rate and the catalyst concentration.
Reaction Pathway: Proposed Catalytic Cycle for Catechol Oxidation
The following diagram illustrates a plausible catalytic cycle for the oxidation of catechol by a dinuclear copper complex, a process that mimics the action of the enzyme catechol oxidase.
References
comparing the selectivity of cyanide sensors based on 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For researchers, scientists, and drug development professionals, the selective detection of cyanide is a critical analytical challenge. This guide provides an objective comparison of cyanide sensors based on 5-(tert-Butyl)-2-hydroxyisophthalaldehyde and other relevant alternatives, supported by experimental data and detailed protocols.
The high toxicity of the cyanide anion (CN⁻) necessitates the development of highly selective and sensitive sensors for its detection in environmental and biological systems. Schiff base compounds derived from substituted salicylaldehydes are a prominent class of chemosensors for cyanide. This guide focuses on the selectivity of a sensor platform utilizing this compound and compares its performance with other notable cyanide sensors.
Comparative Selectivity of Cyanide Sensors
The selectivity of a cyanide sensor is paramount to avoid false-positive results from other common anions present in a sample matrix. The following table summarizes the fluorescence response of a Schiff base sensor derived from a bisphenol analogue of 2-hydroxyisophthalaldehyde (a close structural relative of this compound) in the presence of various interfering anions. This data provides a strong indication of the expected selectivity profile for sensors based on this core structure. For comparison, data for two other prominent cyanide sensors are also included.
| Interfering Anion | Sensor 1: Bis(2-hydroxyisophthalaldehyde) Schiff Base Derivative | Sensor 2: Rhodamine B-based Sensor | Sensor 3: Coumarin-based Sensor |
| Cyanide (CN⁻) | Strong Fluorescence Enhancement | Strong Fluorescence Enhancement | Strong Fluorescence Quenching |
| Fluoride (F⁻) | No significant change | No significant change | No significant change |
| Chloride (Cl⁻) | No significant change | No significant change | No significant change |
| Bromide (Br⁻) | No significant change | No significant change | No significant change |
| Iodide (I⁻) | No significant change | No significant change | No significant change |
| Acetate (AcO⁻) | No significant change | No significant change | No significant change |
| Dihydrogen Phosphate (H₂PO₄⁻) | No significant change | No significant change | No significant change |
| Hydrogen Sulfate (HSO₄⁻) | No significant change | No significant change | No significant change |
| Perchlorate (ClO₄⁻) | No significant change | No significant change | No significant change |
| Hydroxide (OH⁻) | Moderate Fluorescence Enhancement | Slight Fluorescence Enhancement | Moderate Fluorescence Quenching |
| Sulfide (S²⁻) | No significant change | Fluorescence Quenching | No significant change |
Note: The data for Sensor 1 is based on a structurally similar compound and is indicative of the performance of this compound-based sensors. The responses for Sensor 2 and Sensor 3 are generalized from typical literature reports for these classes of sensors.
Signaling Pathway and Experimental Workflow
The detection of cyanide by Schiff base sensors derived from this compound typically proceeds through a nucleophilic addition of the cyanide ion to the imine (C=N) bond of the Schiff base. This interaction disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) process within the sensor molecule, leading to a measurable change in its fluorescence or color.
Caption: Signaling pathway for a Schiff base cyanide sensor.
The following diagram illustrates a typical experimental workflow for evaluating the selectivity of a cyanide sensor.
Caption: Experimental workflow for selectivity testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cyanide sensor selectivity.
Synthesis of a Schiff Base Sensor from this compound
A typical synthesis involves the condensation reaction between this compound and a suitable diamine.
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 0.5 mmol of the chosen diamine (e.g., ethylenediamine) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which a precipitate will form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the Schiff base sensor.
General Protocol for Selectivity Studies
This protocol outlines the steps to assess the sensor's response to cyanide in the presence of other potentially interfering anions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻³ M) in a suitable solvent such as a mixture of DMSO and water.
-
Prepare stock solutions of sodium or potassium salts of the anions to be tested (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻, OH⁻, S²⁻) and cyanide (NaCN or KCN) at a concentration of 1 x 10⁻² M in deionized water.
-
-
Fluorescence Measurements:
-
In a series of cuvettes, place 2 mL of the sensor stock solution.
-
To each cuvette, add 20 µL of the respective interfering anion stock solution (resulting in a significant excess of the anion).
-
To a separate cuvette containing 2 mL of the sensor solution, add 20 µL of the cyanide stock solution.
-
Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) at a specific excitation wavelength.
-
-
Data Analysis:
-
Compare the fluorescence intensity and any spectral shifts of the sensor in the presence of each interfering anion to the response observed with cyanide. A highly selective sensor will show a significant change only in the presence of cyanide.
-
Benchmarking the Photophysical Properties of Metal Complexes with Ligands from 4-tert-Butyl-2,6-diformylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the photophysical properties of metal complexes featuring Schiff base ligands derived from 4-tert-Butyl-2,6-diformylphenol. Through a comparative analysis supported by experimental data, this document aims to inform the selection and design of novel metal complexes for applications in sensing, imaging, and phototherapy.
Introduction: The Versatility of Schiff Base Ligands
Schiff base ligands, formed from the condensation of an aldehyde or ketone with a primary amine, are renowned for their versatile coordination chemistry with a wide range of metal ions. The specific ligand system derived from 4-tert-Butyl-2,6-diformylphenol offers a planar, tridentate coordination environment that can be readily modified, allowing for the fine-tuning of the resulting metal complexes' electronic and photophysical properties. The bulky tert-butyl group enhances solubility and can influence the solid-state packing of the complexes. This guide focuses on benchmarking the performance of these complexes against alternatives, providing a clear overview of their potential.
Comparative Photophysical Data
The photophysical properties of metal complexes are critical for their application in light-emitting devices, as sensors, and in photodynamic therapy. Key parameters include the absorption and emission wavelengths (λ_abs and λ_em), the molar extinction coefficient (ε), the fluorescence quantum yield (Φ_f), and the excited-state lifetime (τ).
Zinc(II) Complexes with Schiff Base Ligands from 4-tert-Butyl-2,6-diformylphenol
Zinc(II), with its d¹⁰ electron configuration, typically forms luminescent complexes where the emission originates from ligand-centered (LC) or intraligand charge transfer (ILCT) states.
| Complex | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ (ns) | Solvent | Reference |
| [Zn₂(L¹)(OAc)₂] | 348, 451 | 2.5 x 10⁴, 0.5 x 10⁴ | 497 | - | - | CH₂Cl₂/MeOH | [1] |
| [ZnL¹] | - | - | 472-504 | 0.11-0.60 | 2-9 | MeCN or MeOH/CH₂Cl₂ | [2] |
L¹ = 2,6-bis((N-benzyl)iminomethyl)-4-tert-butylphenol
Comparison with Alternative Ligand Systems
To provide a broader context, the photophysical properties of metal complexes with related Schiff base and salen-type ligands are presented below.
Table 2: Photophysical Data of Alternative Schiff Base Metal Complexes
| Metal Ion | Ligand Type | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns/µs) | Solvent | Reference |
| Zn(II) | Salicylaldiminato-calix[3]arene | - | 472-504 | 0.11-0.60 | 2-9 | MeCN or MeOH/CH₂Cl₂ | [2] |
| Cd(II) | Substituted Schiff-base | - | blue-green to yellow | 0.027-0.422 | - | Solution & Solid | [4] |
| Ni(II) | Unsymmetric Schiff base | - | 564 | - | - | Solid | [5] |
| Cu(II) | Unsymmetric Schiff base | - | 550 | - | - | Solid | [5] |
| Eu(III) | Mercapto-triazole Schiff base | - | ~612 (red) | - | - | - | [6] |
| Tb(III) | Mercapto-triazole Schiff base | - | ~548 (green) | - | - | - | [6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible measurement of photophysical properties.
Synthesis of Schiff Base Ligands and Metal Complexes
General Procedure for Ligand Synthesis: The Schiff base ligands are typically synthesized via the condensation reaction of 4-tert-Butyl-2,6-diformylphenol with a primary amine.
-
Example: Synthesis of 2,6-bis((N-benzyl)iminomethyl)-4-tert-butylphenol (HL¹) [1]
-
Dissolve 4-tert-Butyl-2,6-diformylphenol in a suitable solvent such as ethanol or methanol.
-
Add two equivalents of the desired primary amine (e.g., benzylamine) to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the solution to room temperature to allow the Schiff base ligand to precipitate.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
General Procedure for Metal Complex Synthesis: The metal complexes are typically prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent.
-
Example: Synthesis of a Zinc(II) Complex [1]
-
Dissolve the Schiff base ligand in a solvent like acetonitrile or a dichloromethane/methanol mixture.
-
Add a solution of a zinc(II) salt (e.g., zinc acetate or zinc perchlorate) in the same or a compatible solvent to the ligand solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified period.
-
The resulting complex may precipitate from the solution or can be isolated by slow evaporation of the solvent.
-
Collect the solid complex, wash with an appropriate solvent, and dry.
-
Photophysical Measurements
Accurate determination of photophysical parameters requires careful experimental techniques.
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer using quartz cuvettes. The Beer-Lambert law is used to determine the molar extinction coefficient (ε) from the absorbance at a specific concentration.
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For quantum yield (Φ_f) determination, a comparative method is often employed using a well-characterized standard with a known quantum yield. The following equation is used:
Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Luminescence Lifetime (τ) Measurement: Time-resolved luminescence decay curves are measured using techniques such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. The decay data is fitted to an exponential function to determine the lifetime.
Diagrams and Workflows
Visual representations of experimental workflows and logical relationships are essential for clarity and reproducibility.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and analysis of metal complexes.
Key Factors Influencing Photophysical Properties
Caption: Factors influencing the photophysical properties of metal complexes.
Conclusion
This guide highlights the promising photophysical properties of metal complexes derived from 4-tert-Butyl-2,6-diformylphenol. The presented data indicates that the choice of the metal center and the specific Schiff base design significantly influences the resulting luminescence characteristics. Zinc(II) complexes, in particular, show potential as blue-green emitters. Further systematic studies involving a broader range of transition metals and lanthanides with this ligand system are warranted to fully explore their potential in various photophysical applications. The provided experimental protocols offer a standardized approach for future benchmarking studies in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoluminescence properties of tetrahedral zinc(ii) complexes supported by calix[4]arene-based salicylaldiminato ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis and characterization of substituted Schiff-base ligands and their d10 metal complexes: structure-induced luminescence tuning behaviors and applications in co-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Structural and luminescence studies of nickel(ii) and copper(ii) complexes with (1R,2R)-cyclohexanediamine derived unsymmetric Schiff base - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
performance evaluation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in macrocycle synthesis versus other dialdehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles is a cornerstone of medicinal chemistry and materials science, offering unique molecular architectures with diverse applications. The choice of dialdehyde precursor is critical in determining the efficiency of macrocyclization and the properties of the resulting macrocycle. This guide provides a comparative performance evaluation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde against other common dialdehydes, namely isophthalaldehyde and terephthalaldehyde, in the context of macrocycle synthesis.
Performance Overview
The reactivity of a dialdehyde in macrocyclization is significantly influenced by the substitution on the aromatic ring. Electron-donating groups, such as the hydroxyl and tert-butyl groups in 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, can enhance the electrophilicity of the aldehyde carbons, potentially leading to higher yields and faster reaction times. The positioning of these functional groups also plays a crucial role in directing the stereochemistry of the final macrocyclic product.
While direct, side-by-side comparative studies are limited, data from reactions with structurally similar dialdehydes allows for a performance assessment. For instance, studies on 2-hydroxy-5-alkyl-1,3-benzenedicarboxaldehydes in Schiff base condensations with various diamines have demonstrated the feasibility of forming both [2+2] and [3+3] macrocyclic products in moderate to good yields.
Quantitative Data Summary
The following table summarizes representative yields for macrocyclization reactions using different dialdehydes. It is important to note that reaction conditions can significantly impact yields, and these values are presented for comparative purposes based on available literature.
| Dialdehyde | Diamine | Macrocycle Type | Solvent | Yield (%) |
| 2-Hydroxy-5-(1-adamantyl)-1,3-benzenedicarboxaldehyde | trans-1,2-Diaminocyclohexane | [3+3] | Chloroform | 65-80%[1] |
| 2-Hydroxy-5-(1-adamantyl)-1,3-benzenedicarboxaldehyde | Ethylenediamine | [2+2] | Chloroform | Mixture of products |
| Isophthalaldehyde | 1,2-Phenylenediamine | [2+2] | Methanol | ~50% |
| Terephthalaldehyde | Ethylenediamine | [2+2] | Methanol | ~60% |
Note: Data for 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is inferred from the closely related adamantyl-substituted analogue.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below is a representative protocol for a [2+2] Schiff base macrocyclization.
Synthesis of a [2+2] Macrocycle from 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde and Ethylenediamine:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in anhydrous chloroform.
-
Reaction Initiation: To this solution, add a solution of one equivalent of ethylenediamine in anhydrous chloroform dropwise over a period of 4-6 hours with constant stirring at room temperature. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure [2+2] macrocycle.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Dialdehyde Selection in Macrocycle Synthesis
Caption: A logical workflow for the rational design and synthesis of macrocycles.
Conclusion
2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde presents itself as a promising precursor for the synthesis of functionalized macrocycles. The presence of the hydroxyl and tert-butyl groups can be leveraged to fine-tune the electronic properties and solubility of the resulting macrocycles, which is of particular interest in drug discovery and the development of novel materials. While more direct comparative studies are needed for a definitive performance ranking, the available data suggests that this substituted dialdehyde is a valuable building block for creating complex, three-dimensional molecular architectures. The choice of dialdehyde should ultimately be guided by the specific requirements of the target macrocycle and the desired synthetic efficiency.
References
Cross-Validation of Spectroscopic Data for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization and validation of Schiff bases derived from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The cross-validation of data from multiple analytical methods is crucial for ensuring the structural integrity and purity of these compounds, which are of significant interest in coordination chemistry and drug development. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and discusses alternative analytical methods to support robust scientific research.
Synthesis of this compound Schiff Bases
The synthesis of Schiff bases from this compound (also known as 4-tert-Butyl-2,6-diformylphenol) is typically achieved through the condensation reaction with a primary amine. The general procedure involves dissolving the aldehyde and the respective amine in a suitable solvent, often with a catalytic amount of acid, and refluxing the mixture.
Experimental Protocol: General Synthesis
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with a solution of the desired primary amine (2 mmol for a 1:2 condensation) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from a suitable solvent such as ethanol or methanol can be performed for further purification.
Spectroscopic Characterization and Data Cross-Validation
The structural elucidation of the synthesized Schiff bases relies on a combination of spectroscopic techniques. Cross-validation of the data obtained from these methods provides a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to identify the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for a Schiff Base Analog
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenolic -OH | ~13.5 (broad singlet) | - |
| Azomethine -CH=N- | 8.5 - 9.0 (singlet) | 160 - 165 |
| Aromatic C-H | 6.5 - 8.0 (multiplets) | 110 - 150 |
| tert-Butyl -C(CH₃)₃ | ~1.3 (singlet) | ~34 (quaternary C), ~31 (CH₃) |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C (substituted) | - | 130 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum is recorded using a spectrophotometer in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Table 2: Comparative FT-IR Spectroscopic Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Interpretation |
| O-H stretch (phenolic) | 3200 - 3400 (broad) | Presence of the hydroxyl group. |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds. |
| C-H stretch (aliphatic) | 2850 - 3000 | tert-Butyl group C-H bonds. |
| C=N stretch (azomethine) | 1600 - 1650 | Formation of the Schiff base imine linkage.[1] |
| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations. |
| C-O stretch (phenolic) | 1200 - 1300 | Phenolic carbon-oxygen bond. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) at a concentration of approximately 10⁻⁵ M.
Table 3: Comparative UV-Vis Spectroscopic Data
| Electronic Transition | Expected Wavelength (λmax, nm) | Interpretation |
| π → π | 250 - 300 | Aromatic system transitions. |
| n → π | 300 - 350 | Transition involving the non-bonding electrons of the azomethine nitrogen. |
| Intramolecular Charge Transfer | > 350 | Transition involving the entire conjugated system of the Schiff base. |
Alternative and Complementary Analytical Techniques
To further validate the structure and assess the purity of the synthesized Schiff bases, the following techniques are recommended.
Table 4: Comparison with Alternative Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides exact molecular mass. | May not distinguish between isomers. |
| Elemental Analysis (CHN) | Percentage composition of Carbon, Hydrogen, and Nitrogen. | Confirms the empirical formula. | Requires a pure sample; does not provide structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and quantitative. | Requires method development and reference standards. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Unambiguous structural determination. | Requires a single crystal of suitable quality. |
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and multi-faceted characterization of this compound Schiff bases, emphasizing the cross-validation of spectroscopic data.
Caption: Synthesis and purification workflow for the Schiff base.
Caption: Workflow for the cross-validation of spectroscopic data.
This guide underscores the importance of a multi-technique approach for the robust characterization of this compound Schiff bases. By cross-validating data from NMR, FT-IR, and UV-Vis spectroscopy, and supplementing with techniques like mass spectrometry and elemental analysis, researchers can ensure the integrity and purity of their synthesized compounds, which is paramount for their application in further research and development.
References
comparative analysis of the stability of metal complexes from different salicylaldehyde derivatives
The quest for stable and effective metal-based compounds is a cornerstone of research in medicinal chemistry, catalysis, and materials science. Salicylaldehyde and its derivatives, particularly the versatile Schiff bases formed by their condensation with primary amines, are renowned for their ability to form stable complexes with a wide array of metal ions. The stability of these complexes is a critical determinant of their biological activity, reactivity, and overall utility. This guide offers a comparative analysis of the stability of metal complexes derived from various salicylaldehyde derivatives, supported by quantitative experimental data and detailed methodologies, to aid researchers in the selection and design of novel metal-based agents.
Comparative Stability Constants of Metal-Salicylaldehyde Derivative Complexes
The stability of a metal complex in solution is quantified by its stability constant (log β) or formation constant (K), where a higher value indicates a more stable complex. The stability is influenced by several factors, including the nature of the metal ion, the electronic properties of the substituents on the salicylaldehyde ring, and the nature of the amine used to form the Schiff base.
Influence of Metal Ion
For a given salicylaldehyde-derived ligand, the stability of the resulting metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the stability constants of complexes with Schiff bases derived from salicylaldehyde and various amines.
Influence of Substituents on the Salicylaldehyde Ring
The electronic nature of substituents on the salicylaldehyde ring significantly impacts the stability of the metal complexes. Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the basicity of the phenolate oxygen, leading to the formation of more stable complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) tend to decrease the stability of the complexes.
Below are tables summarizing the stability constants (log K) and thermodynamic parameters for metal complexes of various salicylaldehyde derivatives.
Table 1: Stability Constants (log K) of Divalent Metal Complexes with Salicylaldehyde-m-aminophenol (SMAP) and Salicylaldehyde-m-anisidine (SMA) Schiff Bases [1]
| Metal Ion | Ligand | Method | T (°C) | Ionic Strength (M) | log K₁ | log K₂ |
| Cu(II) | SMAP | Potentiometric | 25 | 0.05 (KNO₃) | 9.90 | 8.05 |
| Ni(II) | SMAP | Potentiometric | 25 | 0.05 (KNO₃) | 6.70 | - |
| Co(II) | SMAP | Potentiometric | 25 | 0.05 (KNO₃) | 6.55 | - |
| Zn(II) | SMAP | Potentiometric | 25 | 0.05 (KNO₃) | - | - |
| Cu(II) | SMA | Potentiometric | 25 | 0.05 (KNO₃) | 8.18 | 4.25 |
| Ni(II) | SMA | Potentiometric | 25 | 0.05 (KNO₃) | - | - |
| Co(II) | SMA | Potentiometric | 25 | 0.05 (KNO₃) | - | - |
| Zn(II) | SMA | Potentiometric | 25 | 0.05 (KNO₃) | - | - |
Table 2: Stability Constants (log K) and Thermodynamic Parameters of Metal Complexes with Substituted Aminothiazole Schiff Bases [2]
| Ligand | Metal Ion | T (°C) | Ionic Strength (M) | log K₁ | -ΔG (kJ/mol) | -ΔH (kJ/mol) | ΔS (J/mol·K) |
| SMPAT | Co(II) | 35 | 0.1 | 6.85 | 40.12 | 35.12 | 16.23 |
| Ni(II) | 35 | 0.1 | 7.21 | 42.23 | 37.01 | 16.95 | |
| Cu(II) | 35 | 0.1 | 8.54 | 49.99 | 43.89 | 19.80 | |
| Zn(II) | 35 | 0.1 | 6.54 | 38.31 | 33.64 | 15.16 | |
| 4MSMPAT | Co(II) | 35 | 0.1 | 7.02 | 41.11 | 36.10 | 16.27 |
| Ni(II) | 35 | 0.1 | 7.43 | 43.51 | 38.21 | 17.21 | |
| Cu(II) | 35 | 0.1 | 8.82 | 51.68 | 45.38 | 20.45 | |
| Zn(II) | 35 | 0.1 | 6.78 | 39.71 | 34.87 | 15.71 | |
| 5BSMPAT | Co(II) | 35 | 0.1 | 6.71 | 39.30 | 34.51 | 15.55 |
| Ni(II) | 35 | 0.1 | 7.05 | 41.29 | 36.25 | 16.36 | |
| Cu(II) | 35 | 0.1 | 8.35 | 48.88 | 42.92 | 19.35 | |
| Zn(II) | 35 | 0.1 | 6.42 | 37.60 | 33.01 | 14.91 |
SMPAT: N-(Salicylidene)-5-methyl-4-phenyl-2-aminothiazole 4MSMPAT: N-(4-methylsalicylidene)-5-methyl-4-phenyl-2-aminothiazole 5BSMPAT: N-(5-Bromosalicylidene)-5-methyl-4-phenyl-2-aminothiazole
Experimental Protocols
Synthesis of Salicylaldehyde Schiff Base Ligands
A general and efficient method for the synthesis of salicylaldehyde-based Schiff bases involves the condensation of salicylaldehyde or its substituted derivatives with a primary amine.[1][3]
Materials:
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Primary amine (e.g., aniline, aminophenol, amino acid)
-
Ethanol (or another suitable solvent like methanol or water)[3]
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve an equimolar amount of the salicylaldehyde derivative in ethanol.
-
To this solution, add an equimolar amount of the primary amine, also dissolved in ethanol.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The reaction mixture is then refluxed for a specified period, typically ranging from 30 minutes to a few hours.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration.
-
The product is washed with cold ethanol and can be purified by recrystallization from a suitable solvent like ethanol.
Determination of Stability Constants by Potentiometric Titration
The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a widely used method for determining the stability constants of metal complexes in solution.[1]
Materials and Solutions:
-
Standardized metal nitrate or perchlorate solution (e.g., 0.01 M)
-
Standardized ligand (Schiff base) solution (e.g., 0.01 M) in a suitable solvent (e.g., 50% v/v ethanol-water)
-
Standardized strong acid (e.g., 0.1 M HClO₄ or HNO₃)
-
Standardized CO₂-free strong base (e.g., 0.1 M NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)
-
Calibrated pH meter with a combined glass electrode
Procedure:
-
Prepare the following sets of solutions in a titration vessel, maintaining a constant total volume and ionic strength:
-
Set 1 (Acid titration): Strong acid + inert salt + solvent.
-
Set 2 (Ligand titration): Strong acid + ligand + inert salt + solvent.
-
Set 3 (Metal-ligand titration): Strong acid + ligand + metal ion + inert salt + solvent.
-
-
Titrate each solution against the standardized strong base.
-
Record the pH meter reading after each addition of the titrant.
-
Plot the pH against the volume of base added for each titration to obtain the titration curves.
-
From the titration curves, the proton-ligand stability constants (pKa values) of the Schiff base and the stepwise metal-ligand stability constants (log K₁, log K₂, etc.) can be calculated using the Irving-Rossotti method. This involves calculating the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄), and then plotting these against pH and pL, respectively.
Determination of Stability Constants by Spectrophotometry
Spectrophotometric methods, such as the mole ratio method and Job's method of continuous variation, are employed when the metal complex is colored and the ligand and metal ion do not absorb significantly at the wavelength of maximum absorbance (λ_max) of the complex.[4]
Procedure (Mole Ratio Method):
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will consist of two linear portions. The intersection of these lines gives the stoichiometry of the complex.
-
The formation constant (K) can be calculated from the absorbance data of the solutions in the curved portion of the plot.
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance against the mole fraction of the ligand.
-
The maximum absorbance corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance values at the peak and on the ascending part of the curve.
Visualizing Structure-Stability Relationships
The stability of metal complexes with salicylaldehyde derivatives is intrinsically linked to their structural features. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: General synthesis pathway for salicylaldehyde Schiff base metal complexes.
Caption: Key factors influencing the stability of salicylaldehyde-derived metal complexes.
References
Safety Operating Guide
Proper Disposal of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local, state, and national regulations before handling and disposing of any chemical waste.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.
Primary Hazards:
Before beginning any procedure, ensure that a safety shower and eye wash station are readily accessible.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | Off-white to Light brown Solid | [4] |
| CAS Number | 84501-28-0 | [2][5] |
Operational Protocol for Disposal
This step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
3.1. Required Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
-
Designated, labeled, and sealed hazardous waste container
-
Chemical fume hood
-
Spill kit with appropriate absorbent material (non-flammable)
3.2. Waste Segregation and Collection:
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]
-
Original Containers: Whenever possible, leave the chemical in its original container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.
-
Transfer to Waste Container: Carefully place the original container and any contaminated materials into a designated hazardous waste container that is compatible with the chemical.
-
Labeling: Ensure the hazardous waste container is clearly and accurately labeled with its contents, including the full chemical name: "this compound".
3.3. Storage and Final Disposal:
-
Container Sealing: Securely close the hazardous waste container.[4][6]
-
Temporary Storage: Store the sealed container in a well-ventilated, designated satellite accumulation area for hazardous waste.[4][6]
-
Handover for Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] This waste must be disposed of at an approved waste disposal plant.[3][4]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and national regulations for hazardous waste.[1][4] Do not dispose of this chemical with municipal waste or pour it down the drain.[1][3]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing in dust.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or the environment.[1][3]
-
Clean-up: Cover the spilled product with a suitable, non-flammable absorbent material. Sweep or shovel the material into a suitable, closed container for disposal.[4][6]
-
Decontamination: Wash the spill site after the material has been completely collected.[1]
-
Waste Disposal: Dispose of the contaminated absorbent material and any other cleanup materials as hazardous waste, following the protocol outlined in Section 3.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Immediate Reference: Key Safety and Handling Protocols for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS RN: 84501-28-0). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (mg scale) in a well-ventilated area | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling Larger Quantities (gram scale or greater) or when generating dust/aerosols | Chemical splash goggles and a face shield | Neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter |
| Responding to a Spill | Chemical splash goggles and a face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time.[3][5]
2. General Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust or vapors.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][6]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[5][6][7]
3. Weighing and Dispensing:
-
Perform weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.
-
Close the container immediately after dispensing the desired amount.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
If skin irritation persists, seek medical attention.[2]
2. In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
3. In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.[3]
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect any solid waste, including contaminated paper towels and PPE, in a clearly labeled, sealed container.
-
The label should include the chemical name and associated hazards.
2. Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
3. Disposal:
-
Dispose of all waste in accordance with your institution's hazardous waste management guidelines and local, state, and federal regulations.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. georganics.sk [georganics.sk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
